Neoquassin
Description
a CYP1A1 inhibitor isolated from Picrasma excelsa; structure in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
76-77-7 |
|---|---|
Molecular Formula |
C22H30O6 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(1S,2S,6S,7S,9R,13R,17S)-11-hydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,16-dione |
InChI |
InChI=1S/C22H30O6/c1-10-7-14(26-5)20(25)22(4)12(10)8-15-21(3)13(9-16(23)28-15)11(2)18(27-6)17(24)19(21)22/h7,10,12-13,15-16,19,23H,8-9H2,1-6H3/t10-,12+,13+,15-,16?,19+,21-,22+/m1/s1 |
InChI Key |
BDQNCUODBJZKIY-NUPPOKJBSA-N |
Isomeric SMILES |
C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)C(=C([C@@H]4CC(O3)O)C)OC)C)C)OC |
Canonical SMILES |
CC1C=C(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(O3)O)C)OC)C)C)OC |
Appearance |
Solid powder |
melting_point |
Mp 230.5-231 ° 230.5-231°C |
Other CAS No. |
76-77-7 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Neoquassine |
Origin of Product |
United States |
Foundational & Exploratory
Neoquassin: A Technical Overview of its Chemical Structure, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoquassin, a naturally occurring quassinoid, has garnered significant attention within the scientific community for its potential therapeutic applications.[1] This complex tetracyclic triterpenoid, primarily isolated from plants of the Simaroubaceae family, such as Quassia amara, exhibits a range of biological activities, including notable antiparasitic and potential anticancer effects.[1] Its mechanism of action is primarily attributed to the inhibition of protein synthesis. This technical guide provides a comprehensive overview of the chemical structure of this compound, summarizes key quantitative data on its biological activity, and outlines relevant experimental protocols.
Chemical Structure and Properties
This compound is characterized by a highly oxygenated and sterically complex picrasane skeleton. Its chemical identity is defined by the following properties:
| Property | Value |
| Molecular Formula | C₂₂H₃₀O₆ |
| IUPAC Name | (1S,2S,6S,7S,9R,13R,17S)-11-hydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-4,14-diene-3,16-dione |
| CAS Number | 76-77-7 |
| Molecular Weight | 390.47 g/mol |
| Synonyms | Neoquassine, Nigakihemiacetal B, Simalikahemiacetal A |
Chemical Structure:
Figure 1: 2D Chemical Structure of this compound.
Biological Activity and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of protein synthesis, which it achieves by disrupting ribosomal function. While the precise binding site on the ribosome has not been definitively elucidated, it is understood to interfere with the elongation step of translation. This disruption of protein synthesis is the basis for its observed antiparasitic and potential anticancer activities.
Signaling Pathway: Inhibition of Protein Synthesis
The following diagram illustrates the general mechanism of protein synthesis and the proposed point of intervention for this compound.
Caption: Inhibition of protein synthesis by this compound.
Quantitative Data
The biological activity of this compound has been quantified in several studies. The following tables summarize key inhibitory concentration (IC₅₀) values.
Table 1: Antiparasitic Activity of this compound
| Organism | Strain | IC₅₀ (µM) | IC₅₀ (µg/mL) | Reference |
| Plasmodium falciparum | Chloroquine-sensitive (MRC-pf-20) | 0.1 | 0.04 | [1] |
| Plasmodium falciparum | Chloroquine-resistant (MRC-pf-303) | 0.1 | 0.04 | [1] |
Table 2: Enzyme Inhibition by this compound
| Enzyme | IC₅₀ (µg/mL) | Reference |
| Cytochrome P450 1A1 (CYP1A1) | 4.65 | |
| Cytochrome P450 1A2 (CYP1A2) | 33.3 |
Experimental Protocols
Isolation and Purification of this compound from Quassia amara
The following is a general protocol for the laboratory-scale isolation of this compound. This protocol may require optimization based on the specific plant material and available equipment.
Workflow for this compound Isolation:
Caption: General workflow for isolating this compound.
Methodology:
-
Extraction: Dried and powdered wood of Quassia amara is exhaustively extracted with methanol at room temperature.[2]
-
Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on polarity. A typical scheme would involve partitioning between hexane and an aqueous methanol layer, followed by extraction of the aqueous layer with ethyl acetate.
-
Chromatographic Separation: The ethyl acetate fraction, which is enriched with quassinoids, is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to separate the different components.
-
Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and may require further purification using techniques like preparative high-performance liquid chromatography (HPLC).
-
Structural Elucidation: The purity and identity of the isolated this compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Antimalarial Activity Assay
The following protocol outlines a general method for assessing the in vitro antimalarial activity of this compound against Plasmodium falciparum.
Methodology:
-
Parasite Culture: Chloroquine-sensitive and -resistant strains of P. falciparum are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum and HEPES buffer.
-
Drug Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.
-
Assay Setup: Asynchronous cultures of P. falciparum with a parasitemia of 1-2% are incubated with the various concentrations of this compound in 96-well microtiter plates.
-
Incubation: The plates are incubated at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) for a duration that allows for at least one complete schizogony cycle (typically 24-48 hours).
-
Assessment of Parasite Growth: Parasite growth inhibition is determined using a suitable method, such as the SYBR Green I-based fluorescence assay, which measures the proliferation of parasites.
-
Data Analysis: The fluorescence intensity data is used to calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound continues to be a molecule of significant interest for drug discovery and development. Its potent antiparasitic activity, coupled with its unique mechanism of action, makes it a valuable lead compound. This technical guide provides a foundational understanding of its chemical nature and biological properties, which is essential for researchers and scientists working in the fields of natural product chemistry, pharmacology, and infectious diseases. Further research is warranted to fully elucidate its therapeutic potential and to develop it into a clinically viable agent.
References
Neoquassin's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoquassin, a member of the quassinoid family of natural products, has demonstrated significant potential as an anticancer agent. Quassinoids, derived from plants of the Simaroubaceae family, have a long history in traditional medicine and are now the subject of intense scientific scrutiny for their therapeutic properties.[1] This technical guide provides a comprehensive overview of the core mechanisms by which this compound and its close analogs exert their cytotoxic effects on cancer cells. The primary modes of action—inhibition of protein synthesis, induction of apoptosis, and cell cycle arrest—are discussed in detail, supported by quantitative data, experimental methodologies, and visual representations of the key signaling pathways involved.
Core Mechanisms of Action
This compound's anticancer activity is multifaceted, primarily targeting fundamental cellular processes required for tumor growth and survival.
Inhibition of Protein Synthesis
The most prominent mechanism of action for this compound and other quassinoids is the potent inhibition of protein synthesis.[2][3][4] This disruption of ribosomal function is a key driver of their cytotoxic effects.
Mechanism: this compound and its analogs, such as bruceantin, are believed to interfere with the peptidyl transferase reaction on the 60S ribosomal subunit. This action inhibits the elongation step of translation, leading to a global shutdown of protein synthesis.[3] This effect is often irreversible and occurs at low concentrations.
Induction of Apoptosis
This compound and related quassinoids are potent inducers of apoptosis, or programmed cell death, in a variety of cancer cell lines. This process is primarily mediated through the intrinsic (mitochondrial) pathway.
Mechanism: Treatment with quassinoids leads to the disruption of the mitochondrial membrane potential. This triggers the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.
Cell Cycle Arrest
Quassinoids, including this compound, have been shown to arrest the cell cycle at various phases, thereby halting the proliferation of cancer cells. The G0/G1 phase is a common point of arrest.[5]
Mechanism: The arrest in the G0/G1 phase is often associated with the modulation of key cell cycle regulatory proteins. This includes the downregulation of cyclins and cyclin-dependent kinases (CDKs) and the upregulation of CDK inhibitors like p21 and p27.
Modulation of Signaling Pathways
This compound exerts its anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.
PI3K/AKT Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers.
Mechanism of Inhibition: this compound and its analogs have been shown to inhibit the phosphorylation of key components of the PI3K/AKT pathway. By reducing the levels of phosphorylated AKT (p-AKT), this compound effectively dampens the downstream signaling that promotes cancer cell survival and proliferation.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and metastasis. Constitutive activation of STAT3 is common in many malignancies.
Mechanism of Inhibition: Quassinoids can suppress the activation of STAT3 by inhibiting its phosphorylation. This prevents the dimerization and nuclear translocation of STAT3, thereby blocking the transcription of its target genes, which are involved in cell survival and proliferation.
Quantitative Data
The cytotoxic effects of this compound and related quassinoids have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | Cancer Cell Line | IC50 | Reference |
| This compound | CYP1A1 expressing cells | 4.65 µg/mL | [6] |
| This compound | CYP1A2 expressing cells | 33.3 µg/mL | [6] |
| Bruceantin | RPMI 8226 (Multiple Myeloma) | 13 nM | [7] |
| Bruceantin | U266 (Multiple Myeloma) | 49 nM | [7] |
| Bruceantin | H929 (Multiple Myeloma) | 115 nM | [7] |
| Bruceantin | P-388 (Leukemia) | 5.4 - 15.5 µM (protein synthesis inhibition) | [3] |
| Bruceine A | MIA PaCa-2 (Pancreatic) | 0.029 µM | [8] |
| Brusatol | MIA PaCa-2 (Pancreatic) | 0.034 µM | [8] |
| Bruceine B | MIA PaCa-2 (Pancreatic) | 0.065 µM | [8] |
| Bruceantinol | MIA PaCa-2 (Pancreatic) | 0.669 µM | [8] |
| Bruceantin | MIA PaCa-2 (Pancreatic) | 0.781 µM | [8] |
| Bruceine D | T24 (Bladder) | 7.65 ± 1.2 µg/mL | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound and other quassinoids.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blot Analysis for PI3K/AKT and STAT3 Signaling
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT and STAT3 signaling pathways.
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of AKT and STAT3 (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-STAT3 (Tyr705), anti-STAT3) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry can then be used to quantify the number of cells in the G0/G1, S, and G2/M phases.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Protein Synthesis Inhibition Assay ([³⁵S]-Methionine Incorporation)
Objective: To directly measure the effect of this compound on the rate of protein synthesis.
Principle: This assay measures the incorporation of a radiolabeled amino acid, [³⁵S]-methionine, into newly synthesized proteins. A decrease in the incorporation of the radiolabel in treated cells compared to control cells indicates inhibition of protein synthesis.
Protocol:
-
Cell Culture and Treatment: Culture cells in a 24-well plate. Pre-treat the cells with this compound at various concentrations for a specified time.
-
Methionine Starvation: Replace the culture medium with methionine-free medium and incubate for 30-60 minutes to deplete the intracellular methionine pools.
-
Radiolabeling: Add [³⁵S]-methionine to each well and incubate for a short period (e.g., 30-60 minutes) to allow for incorporation into newly synthesized proteins.
-
Cell Lysis and Precipitation: Terminate the labeling by placing the plate on ice and washing the cells with ice-cold PBS. Lyse the cells and precipitate the proteins using trichloroacetic acid (TCA).
-
Scintillation Counting: Collect the protein precipitates on glass fiber filters, wash to remove unincorporated [³⁵S]-methionine, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts to the total protein content in each sample. Express the results as a percentage of the control (untreated cells) to determine the extent of protein synthesis inhibition.
Conclusion
This compound exhibits potent anticancer activity through a multi-pronged attack on fundamental cellular processes. Its primary mechanism involves the robust inhibition of protein synthesis, leading to a cascade of events that includes the induction of apoptosis via the intrinsic pathway and arrest of the cell cycle. Furthermore, this compound modulates critical cancer-related signaling pathways, including the PI3K/AKT and STAT3 pathways, further contributing to its cytotoxic effects. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other quassinoids in the fight against cancer. Further research is warranted to fully elucidate the intricate molecular interactions of this compound and to optimize its development as a novel anticancer therapeutic.
References
- 1. Molecular mechanisms of sulfasalazine-induced T-cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. graphviz.org [graphviz.org]
- 4. neb.com [neb.com]
- 5. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
The Biological Activity of Neoquassin: A Technical Overview for Drug Development
Introduction
Neoquassin, a C-20 quassinoid, is a prominent bioactive compound isolated from Quassia amara L., a plant belonging to the Simaroubaceae family.[1][2][3] Traditionally, extracts of Quassia amara, also known as bitterwood, have been utilized in ethnomedicine for a variety of ailments, including malaria, digestive issues, and as an insecticide.[4][5][6] Modern phytochemical research has identified this compound as one of the key constituents responsible for these activities.[2] Quassinoids are structurally complex, degraded triterpenes known for their intense bitterness and diverse pharmacological properties.[1][3] This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research and development by scientists and pharmaceutical professionals.
Chemical Properties of this compound
Core Mechanism of Action: Protein Synthesis Inhibition
The primary mode of action for this compound, like other quassinoids, is the inhibition of protein synthesis.[1] It exerts its effect by disrupting ribosomal function, thereby impeding the elongation step of translation. This mechanism underlies its potent cytotoxic and antiparasitic activities, as it disproportionately affects rapidly dividing cells and organisms that rely on high rates of protein synthesis.[1]
Caption: this compound inhibits protein synthesis by targeting the ribosomal peptidyl transferase center.
Biological Activities of this compound
This section details the specific biological activities attributed to this compound, supported by quantitative data from various in vitro and in vivo studies.
Antimalarial Activity
This compound has demonstrated significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its efficacy has been confirmed against both chloroquine-sensitive and chloroquine-resistant strains.[9]
Table 1: In Vitro Antimalarial Activity of this compound
| Target Organism | Strain(s) | IC₅₀ Value | Reference |
| Plasmodium falciparum | Chloroquine-sensitive (MRC-pf-20) & Chloroquine-resistant (MRC-pf-303) | 0.04 µg/mL (0.1 µM) | [9] |
This protocol is a standard method for assessing the in vitro susceptibility of P. falciparum to antimalarial compounds.
-
Parasite Culture: Aseptically maintain P. falciparum cultures in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Assay Plate Preparation: Add 100 µL of the drug dilutions to a 96-well microtiter plate. Add 100 µL of the parasite culture (2% parasitemia, 2% hematocrit) to each well. Include positive (parasites with no drug) and negative (uninfected erythrocytes) controls.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: Prepare a lysis buffer containing SYBR Green I dye. Add 100 µL of this buffer to each well and incubate in the dark for 1 hour at room temperature.
-
Data Acquisition: Measure fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Anti-inflammatory Activity
While specific quantitative data for this compound's anti-inflammatory activity is not extensively detailed in the cited literature, quassinoids as a class are known to modulate inflammatory pathways.[4] The anti-inflammatory potential of natural products like this compound is often initially screened using in vitro assays that measure the inhibition of protein denaturation, a key process in inflammation.
This assay assesses the ability of a compound to prevent protein denaturation induced by heat, a hallmark of inflammation.[10][11][12]
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of this compound (e.g., 10-500 µg/mL).[12]
-
Control Preparation: A control mixture is prepared using 2 mL of distilled water instead of the this compound solution.
-
Incubation: Incubate all mixtures at 37°C for 15 minutes.
-
Heat Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 10 minutes.[10]
-
Cooling and Measurement: After cooling to room temperature, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. Diclofenac sodium is typically used as a positive control.
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Insecticidal and Antifeedant Activity
This compound is a known insect antifeedant and insecticidal agent, contributing to the traditional use of Quassia amara wood chips as a natural pesticide in organic farming.[2][13] Its activity has been evaluated against various agricultural pests.
Table 2: Insecticidal & Antifeedant Activity of this compound
| Target Organism | Activity Type | Concentration / Dose | Effect | Reference |
| Plutella xylostella (Diamondback Moth) | Antifeedant | Not specified | Less active than quassin and picrasin-D | [14] |
| Plutella xylostella (Diamondback Moth) | Insecticidal | Not specified | Poor insecticidal activity | [14] |
This method assesses the deterrence of a compound against leaf-eating insects.
-
Compound Application: Prepare solutions of this compound in a suitable solvent (e.g., acetone) at various concentrations. Treat leaf discs (e.g., cabbage for P. xylostella) by dipping them in the test solution and allowing the solvent to evaporate completely. Control discs are treated with the solvent only.
-
Experimental Setup: Place one treated disc and one control disc in a Petri dish lined with moist filter paper.
-
Insect Introduction: Introduce a single larva (e.g., 3rd instar) of the target insect into each Petri dish.
-
Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25°C, 16:8 light:dark cycle) for 24-48 hours.
-
Data Collection: Measure the area of each leaf disc consumed using a leaf area meter or image analysis software.
-
Analysis: Calculate an Antifeedant Index (AFI) or feeding ratio to quantify the deterrent effect.
Other Biological Activities
-
Antiviral Potential: While direct antiviral data for this compound is limited, other quassinoids from Quassia amara have shown activity against viruses like HIV and Herpes Simplex Virus.[3][5] This suggests this compound may be a candidate for antiviral screening.
-
Enzyme Inhibition: this compound has been shown to inhibit cytochrome P450 isoforms, specifically CYP1A1, which is involved in the metabolism of xenobiotics.[15]
Table 3: Enzyme Inhibition by this compound
| Enzyme | Activity | IC₅₀ Value | Reference |
| Cytochrome P450 1A1 (CYP1A1) | Inhibition | 4.65 µg/mL | [15][16] |
Experimental Workflows
Isolation and Bioassay Workflow
The general process for obtaining this compound from its natural source and evaluating its biological properties follows a standardized workflow in natural product chemistry.
Caption: General workflow for the isolation of this compound and subsequent biological screening.
Conclusion and Future Perspectives
This compound, a key bioactive quassinoid from Quassia amara, exhibits a range of potent biological activities, most notably against the malaria parasite Plasmodium falciparum.[9] Its primary mechanism, the inhibition of protein synthesis, provides a strong basis for its antiparasitic and potential anticancer effects.[1] While its anti-inflammatory and insecticidal properties are established, further quantitative studies are needed to fully characterize its potential in these areas. The ability of this compound to inhibit CYP enzymes also warrants further investigation for potential drug-drug interactions.[16] Future research should focus on semi-synthetic modifications to enhance efficacy and reduce toxicity, as well as on advanced in vivo studies to validate its therapeutic potential for development into a clinical candidate.
References
- 1. This compound | 76-77-7 | AAA07677 | Biosynth [biosynth.com]
- 2. tandfonline.com [tandfonline.com]
- 3. quasix.eu [quasix.eu]
- 4. phytopharmajournal.com [phytopharmajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C22H30O6 | CID 72964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 76-77-7: this compound | CymitQuimica [cymitquimica.com]
- 9. Plasmodium falciparum: in vitro interaction of quassin and neo-quassin with artesunate, a hemisuccinate derivative of artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijcrt.org [ijcrt.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liquid chromatography electrospray ionization tandem mass spectrometric determination of quassin and this compound in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Neoquassin: A Technical Guide for its Potential as an Anti-Malarial Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Malaria remains a significant global health challenge, and the emergence of drug-resistant Plasmodium falciparum strains necessitates the urgent development of novel anti-malarial agents with unique mechanisms of action. Neoquassin, a natural quassinoid extracted from plants of the Simaroubaceae family, notably Quassia amara, has demonstrated promising anti-malarial properties. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, focusing on its in vitro and in vivo efficacy, mechanism of action, and available toxicological data. While specific data for this compound in some areas, such as in vivo efficacy and pharmacokinetics, are limited, this guide consolidates the existing information and draws parallels from closely related quassinoids to present a holistic view for research and development professionals.
Introduction
This compound is a structurally complex triterpenoid that, along with other quassinoids, has been investigated for a range of pharmacological activities, including anti-cancer and anti-parasitic effects[1]. Its potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum makes it a compelling candidate for further investigation as a potential anti-malarial therapeutic.
In Vitro Anti-Malarial Activity
This compound exhibits potent inhibitory activity against the erythrocytic stages of P. falciparum. The 50% inhibitory concentration (IC50) values have been determined against various strains, demonstrating its effectiveness against drug-resistant parasites.
| Compound | P. falciparum Strain | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | Chloroquine-sensitive (MRC-pf-20) | 0.04 | 0.1 | [2] |
| This compound | Chloroquine-resistant (MRC-pf-303) | 0.04 | 0.1 | [2] |
| Quassin | Chloroquine-sensitive (MRC-pf-20) | 0.06 | 0.15 | [2] |
| Quassin | Chloroquine-resistant (MRC-pf-303) | 0.06 | 0.15 | [2] |
| Artesunate | Chloroquine-sensitive (MRC-pf-20) | 0.02 | 0.05 | [2] |
| Artesunate | Chloroquine-resistant (MRC-pf-303) | 0.02 | 0.05 | [2] |
| Q. amara crude bark extract | Chloroquine-sensitive (MRC-pf-20) | 0.0025 | - | [2] |
| Q. amara crude bark extract | Chloroquine-resistant (MRC-pf-303) | 0.0025 | - | [2] |
In Vivo Anti-Malarial Efficacy
| Compound | Plasmodium Species | Animal Model | Dose | Route | Efficacy | Reference |
| Simalikalactone E (SkE) | P. vinckei petteri | Mice | 1 mg/kg/day | Oral | 50% inhibition | [3][4] |
| Simalikalactone E (SkE) | P. vinckei petteri | Mice | 0.5 mg/kg/day | Intraperitoneal | 50% inhibition | [3][4] |
| Simalikalactone D (SkD) | P. yoelii yoelii | Mice | 3.7 mg/kg/day | Oral | 50% inhibition | [5] |
| Quassinoids (general) | Rodent malaria | Mice | 0.7 - 18 mg/kg/day | - | Active | [3] |
These findings suggest that quassinoids, as a class, are orally bioavailable and effective in reducing parasitemia in vivo.
Mechanism of Action: Inhibition of Protein Synthesis
The primary mechanism of action for this compound and other quassinoids is the inhibition of protein synthesis in the malaria parasite[6]. This disruption of a fundamental cellular process leads to parasite death.
Figure 1: General mechanism of this compound via inhibition of parasite protein synthesis.
While the precise molecular target on the ribosome is not fully elucidated, this mode of action is distinct from many currently used anti-malarials, suggesting a low probability of cross-resistance. Further transcriptomic and metabolomic studies on quassinoid-treated parasites could reveal more detailed insights into the downstream effects and potential involvement in other signaling pathways.
Experimental Protocols
In Vitro Anti-Malarial Susceptibility Testing
5.1.1 SYBR Green I-based Fluorescence Assay
This assay measures the proliferation of P. falciparum by quantifying the amount of parasite DNA.
-
Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Dilution: this compound is serially diluted in complete culture medium in a 96-well plate.
-
Assay Setup: Synchronized ring-stage parasites are added to the drug-containing wells to a final parasitemia of 0.5% and a hematocrit of 2%.
-
Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well, and the plate is incubated in the dark at room temperature for 1 hour.
-
Fluorescence Reading: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The IC50 values are calculated by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: Workflow for the SYBR Green I-based anti-malarial assay.
5.1.2 [³H]-Hypoxanthine Incorporation Assay
This method assesses parasite viability by measuring the incorporation of radiolabeled hypoxanthine, a purine precursor, into the parasite's nucleic acids.
-
Parasite Culture and Drug Dilution: As described for the SYBR Green I assay.
-
Assay Setup: Asynchronous or synchronized parasite cultures are added to the drug-containing wells.
-
Incubation: Plates are incubated for 24 hours.
-
Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24-48 hours.
-
Harvesting: The contents of each well are harvested onto a filter mat using a cell harvester, and the cells are lysed to release the nucleic acids.
-
Scintillation Counting: The radioactivity incorporated into the nucleic acids on the filter mat is measured using a liquid scintillation counter.
-
Data Analysis: IC50 values are determined by comparing the radioactivity in drug-treated wells to that in control wells.
In Vivo Efficacy Testing (4-Day Suppressive Test)
This standard assay evaluates the ability of a compound to suppress parasitemia in a murine malaria model.
-
Animal Model: Typically, BALB/c or Swiss albino mice are used.
-
Infection: Mice are infected intraperitoneally with a known number of Plasmodium berghei or Plasmodium yoelii parasitized red blood cells.
-
Drug Administration: this compound is administered orally or intraperitoneally once daily for four consecutive days, starting on the day of infection.
-
Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Data Analysis: The average parasitemia in the treated groups is compared to the vehicle control group to calculate the percentage of parasite suppression. The ED50 (effective dose that suppresses parasitemia by 50%) can be determined from a dose-response curve.
Figure 3: Workflow for the in vivo 4-day suppressive test.
Cytotoxicity Testing
The cytotoxicity of this compound against mammalian cell lines is crucial for determining its selectivity index.
-
Cell Culture: Mammalian cell lines (e.g., HepG2, HEK293, Vero) are cultured in appropriate media and conditions.
-
Assay Setup: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Addition: Serial dilutions of this compound are added to the wells.
-
Incubation: Plates are incubated for 48-72 hours.
-
Viability Assay: Cell viability is assessed using a suitable method, such as the MTT or resazurin reduction assay.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve. The selectivity index (SI) is then determined by dividing the CC50 by the anti-malarial IC50.
Toxicology and Pharmacokinetics
Limited information is available on the specific toxicology and pharmacokinetic profile of purified this compound. In vivo toxicity studies on the crude bark extract of Q. amara in Balb/C mice did not show any signs of toxicity at the tested intraperitoneal doses[2]. However, a study on the related quassinoid simalikalactone E (SkE) indicated some toxicity at higher doses (5 mg/kg/day intraperitoneally), with three out of five mice dying within three days[3].
A review on bruceines, another class of quassinoids, suggests that they are readily absorbed after oral and intravenous administration but have low bioavailability (less than 6%)[7]. Further studies are imperative to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its drug-like properties.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of a new class of anti-malarial drugs. Its potent in vitro activity against both drug-sensitive and drug-resistant P. falciparum, coupled with the in vivo efficacy demonstrated by related quassinoids, warrants further investigation. Key future research directions should include:
-
In vivo efficacy studies of purified this compound in murine malaria models to determine its ED50 and ED90 values.
-
Detailed pharmacokinetic studies to understand its ADME profile and optimize dosing regimens.
-
Comprehensive toxicology studies to establish a clear safety profile.
-
Target deconvolution studies to pinpoint the exact binding site on the parasite ribosome and explore potential secondary targets.
-
Structure-activity relationship (SAR) studies to synthesize more potent and less toxic analogs.
-
Transcriptomic and metabolomic analyses of this compound-treated parasites to elucidate the broader impact on parasite signaling and metabolic pathways.
Addressing these research gaps will be crucial in advancing this compound from a promising natural product to a viable clinical candidate in the global fight against malaria.
References
- 1. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolomic Profiling of the Malaria Box Reveals Antimalarial Target Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasmodium falciparum: in vitro interaction of quassin and neo-quassin with artesunate, a hemisuccinate derivative of artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design of proteasome inhibitors with oral efficacy in vivo against Plasmodium falciparum and selectivity over the human proteasome - PMC [pmc.ncbi.nlm.nih.gov]
Neoquassin: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoquassin is a naturally occurring quassinoid, a class of bitter compounds belonging to the degraded triterpene lactone family.[1] Found predominantly within the Simaroubaceae plant family, this compound, alongside its close analogue quassin, has garnered significant scientific interest due to its diverse biological activities, including insecticidal, antimalarial, and potential anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of the signaling pathways potentially modulated by this class of compounds.
Natural Sources of this compound
This compound is primarily isolated from trees and shrubs of the Simaroubaceae family, which is characterized by the presence of these bitter quassinoids.[1][2] The principal plant sources for this compound extraction are:
-
Quassia amara (Surinam Quassia): A tropical shrub native to South America, its wood and bark are rich sources of this compound.[3][4]
-
Picrasma excelsa (Jamaican Quassia): A tall tree native to the West Indies, particularly Jamaica, its wood is a well-documented source of this compound.[5][6]
-
Picrasma quassioides : Another species from the Picrasma genus that contains this compound.[5]
-
Quassia africana : An African species also identified as a source of quassinoids, including this compound.[5]
The concentration of this compound can vary depending on the plant species, the specific part of the plant used, and even the geographical location and growing conditions.[7]
Quantitative Data on this compound Content and Extraction Yields
The following tables summarize quantitative data related to the this compound content in various natural sources and the yields obtained through different extraction methods.
Table 1: this compound Content in Natural Sources
| Plant Species | Plant Part | This compound Content (% w/w) | Reference |
| Quassia amara | Branches (diameter > 4.5 cm) | 0.28 (total quassinoids) | [7] |
| Quassia amara | Branches (diameter 3.0–4.5 cm) | 0.20 (total quassinoids) | [7] |
| Quassia amara | Branches (diameter 1.5–3.0 cm) | 0.16 (total quassinoids) | [7] |
| Quassia amara | Branches (diameter < 1.5 cm) | 0.14 (total quassinoids) | [7] |
| Quassia amara | Wood | Not specified | [3] |
| Picrasma excelsa | Aerial Parts (leaves, bark, wood) | 0.047 | [6] |
Table 2: Extraction Yields of Quassinoid Mixtures
| Plant Source | Extraction Method | Solvent(s) | Yield (% w/w of starting material) | Reference |
| Picrasma excelsa | Hot Percolation | Ethanol | 0.021 (crystalline mixture) | [4][8] |
| Picrasma excelsa | Cold Percolation | Ethanol | 0.102 (crystalline mixture) | [4][8] |
| Picrasma excelsa | Sonication (24h) | 1:1 Ethanol:Water | 0.34 (residue containing quassin/neoquassin) | [9] |
| Quassia amara | Not specified | Not specified | 0.15 - 0.18 (crystalline mixture) | [9] |
| Picrasma excelsa | Not specified | Not specified | 0.1 (crystalline mixture) | [9] |
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, partitioning, and chromatographic purification.
Extraction Methodologies
Several methods can be employed for the initial extraction of this compound from plant material.
3.1.1. Maceration
This is a simple and traditional method suitable for smaller-scale extractions.
-
Protocol:
-
Grind the dried and powdered plant material (e.g., wood chips of Quassia amara).
-
Place the powdered material in a sealed container with a suitable solvent (e.g., methanol or ethanol).
-
Allow the mixture to stand at room temperature for an extended period (several days to weeks) with occasional agitation.
-
Filter the mixture to separate the liquid extract from the solid plant residue.
-
Concentrate the filtrate under reduced pressure to obtain the crude extract.
-
3.1.2. Percolation
This method is more efficient than maceration and is suitable for larger quantities of plant material.
-
Protocol:
-
Pack the powdered plant material into a percolator.
-
Slowly pass a solvent (cold ethanol has been shown to give higher yields than hot ethanol for Picrasma excelsa) through the plant material.[4]
-
Collect the extract (percolate) at the bottom.
-
Continue the process until the plant material is exhausted of its soluble components.
-
Combine the percolates and concentrate under reduced pressure.
-
3.1.3. Sonication-Assisted Extraction
Ultrasonic energy can enhance the extraction efficiency by disrupting cell walls.
-
Protocol:
-
Mix the powdered plant material with a solvent (e.g., a 1:1 v/v mixture of ethanol and water) in a suitable vessel.[9]
-
Place the vessel in an ultrasonic bath and sonicate at room temperature for a specified duration (e.g., 24 hours).[9]
-
After sonication, filter the mixture to separate the extract.
-
Remove the organic solvent from the filtrate (e.g., using a rotary evaporator).
-
The resulting aqueous mixture can then be subjected to liquid-liquid partitioning.
-
Purification Methodologies
The crude extract obtained from the initial extraction is a complex mixture of compounds and requires further purification to isolate this compound.
3.2.1. Liquid-Liquid Partitioning
This step is used to separate compounds based on their differential solubility in immiscible solvents.
-
Protocol:
-
Dissolve the crude extract in water or an aqueous solvent mixture.
-
Perform successive extractions with a series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate, and dichloromethane).[9]
-
This compound, being moderately polar, will typically partition into the ethyl acetate or dichloromethane fractions.
-
Combine the fractions containing this compound and evaporate the solvent.
-
3.2.2. Column Chromatography
This is a fundamental technique for the preparative separation of compounds from a mixture.
-
Protocol:
-
Stationary Phase: Silica gel is commonly used.
-
Column Packing: The column can be packed using a slurry method (mixing silica gel with the initial mobile phase) or a dry packing method.
-
Sample Loading: The concentrated extract can be dissolved in a minimal amount of solvent and loaded onto the top of the column (wet loading) or adsorbed onto a small amount of silica gel and then loaded (dry loading).
-
Mobile Phase (Elution): A gradient of solvents is typically used, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting system is hexane-ethyl acetate.
-
Fraction Collection: Elute the column and collect fractions sequentially.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pooling and Concentration: Combine the pure fractions containing this compound and evaporate the solvent to yield the purified compound.
-
3.2.3. Thin Layer Chromatography (TLC)
TLC is an essential analytical tool for monitoring the progress of column chromatography and assessing the purity of isolated fractions.
-
Protocol:
-
Stationary Phase: TLC plates coated with silica gel 60 F254 are commonly used.[10]
-
Sample Application: Apply small spots of the fractions and a reference standard of this compound (if available) to the baseline of the TLC plate.
-
Mobile Phase: A mixture of chloroform and methanol (e.g., 9:1 v/v) can be used as the developing solvent.[10]
-
Development: Place the plate in a sealed chamber containing the mobile phase and allow the solvent to ascend the plate.
-
Visualization: Visualize the separated spots under UV light (254 nm) or by spraying with a suitable staining reagent (e.g., p-anisaldehyde solution followed by heating).
-
3.2.4. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the final purification and quantification of this compound.
-
Protocol:
-
Column: A reverse-phase column, such as a Zorbax Eclipse XDB C8, is often employed.[10]
-
Mobile Phase: An isocratic or gradient elution with a mixture of water and methanol, often with a small amount of formic acid (e.g., 0.1%), is typically used.[10]
-
Detection: UV detection at a specific wavelength (e.g., 254 nm) is common for quassinoids.
-
Quantification: For quantitative analysis, a calibration curve can be generated using a pure standard of this compound. HPLC coupled with mass spectrometry (LC-MS/MS) provides higher selectivity and sensitivity for quantification.[10][11]
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for this compound Isolation
The following diagram illustrates a general workflow for the isolation and characterization of this compound from a plant source.
Representative Signaling Pathway for Quassinoids: Inhibition of HIF-1α
While a specific signaling pathway for this compound has not been fully elucidated, studies on other quassinoids provide insights into their potential mechanisms of action. For instance, the quassinoid 6α-tigloyloxychaparrinone has been shown to inhibit the Hypoxia-Inducible Factor-1α (HIF-1α) pathway, a critical regulator of cellular responses to low oxygen and a key player in cancer biology.[12] This inhibition occurs through the suppression of eukaryotic initiation factor 4E (eIF4E) phosphorylation.[12]
Conclusion
This compound represents a valuable natural product with significant potential for further research and development. This guide has provided a comprehensive overview of its primary natural sources and detailed the key experimental protocols for its successful isolation and purification. The provided workflows and representative signaling pathway offer a foundational understanding for researchers entering this field. Further investigation into the specific molecular targets and signaling pathways of this compound will be crucial in unlocking its full therapeutic potential.
References
- 1. [Development of a Novel Method for Quantifying Quassin and this compound in Jamaica Quassia Extracts Using the Molar Absorption Coefficient Ratio] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. scribd.com [scribd.com]
- 4. US7404972B2 - Process to extract quassinoids - Google Patents [patents.google.com]
- 5. US10570110B2 - Simplified process to extract quassinoids - Google Patents [patents.google.com]
- 6. EFSA Compendium of Botanicals [combodb.ecomole.com]
- 7. VARIATIONS IN THE QUASSIN AND this compound CONTENT IN QUASSIA AMARA (SIMAROUBACEAE) IN COSTA RICA: ECOLOGICAL AND MANAGEMENT IMPLICATIONS | International Society for Horticultural Science [ishs.org]
- 8. EP1832581A2 - Process to extract quassinoids - Google Patents [patents.google.com]
- 9. US8217187B2 - Process to extract quassinoids - Google Patents [patents.google.com]
- 10. Liquid chromatography electrospray ionization tandem mass spectrometric determination of quassin and this compound in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A quassinoid 6alpha-tigloyloxychaparrinone inhibits hypoxia-inducible factor-1 pathway by inhibition of eukaryotic translation initiation factor 4E phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Promise of Neoquassin: A Technical Guide for Researchers
An In-depth Exploration of the Bioactive Quassinoid for Drug Discovery and Development
Introduction
Neoquassin, a naturally occurring quassinoid derived from plants of the Simaroubaceae family, such as Quassia amara, has emerged as a compound of significant interest in the field of therapeutic research.[1][2] Quassinoids, a class of highly oxygenated triterpenes, have a long history in traditional medicine and are now being rigorously investigated for their diverse pharmacological activities.[3][4] This technical guide provides a comprehensive overview of the therapeutic potential of this compound, with a focus on its anticancer and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals seeking to understand the core scientific data, experimental methodologies, and mechanisms of action associated with this promising bioactive molecule.
Core Data Summary
Chemical and Physical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C22H30O6 | [1][5] |
| Molecular Weight | 390.47 g/mol | [1][5] |
| CAS Number | 76-77-7 | [1][2] |
| Class | Quassinoid (Triterpenoid) | [1][5] |
| Origin | Quassia amara, Quassia simarouba (Simaroubaceae family) | [1] |
| Appearance | Very bitter polymorphous crystals | [2] |
| Solubility | Soluble in cold acetone, chloroform, pyridine, acetic acid; warm ethyl acetate, benzene, alcohol. Sparingly soluble in ether, petroleum ether. | [2] |
In Vitro Bioactivity of this compound
| Assay | Target/Cell Line | IC50 Value | Reference(s) |
| Enzyme Inhibition | Cytochrome P450 1A1 (CYP1A1) | 4.65 µg/mL | [6][7] |
| Cytochrome P450 1A2 (CYP1A2) | 33.3 µg/mL | [6][7] | |
| Anticancer Activity | P-388 Lymphocytic Leukemia (Protein Synthesis Inhibition) | 1.9-15.5 µM (for various quassinoids) | [8] |
| Anti-inflammatory Activity | Nitric Oxide (NO) Production (RAW 264.7 Macrophages) | Data not yet available for this compound specifically. Other terpenoids show IC50 values in the µg/mL to µM range. | [9][10] |
Key Therapeutic Mechanisms and Signaling Pathways
The primary mechanism of action for this compound and related quassinoids is the inhibition of protein synthesis , which contributes significantly to their anticancer and antiparasitic activities.[1][8] This inhibition occurs at the level of peptide bond formation during the elongation step of translation.[8] Beyond this fundamental mechanism, quassinoids are known to modulate several critical signaling pathways implicated in cancer and inflammation.
Inhibition of STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[11][12] Inhibition of the STAT3 pathway is a promising strategy for cancer therapy.[10][13] While direct evidence for this compound's effect on STAT3 is still emerging, other quassinoids have been shown to inhibit STAT3 phosphorylation, a critical step for its activation and nuclear translocation.[14]
References
- 1. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. broadpharm.com [broadpharm.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Quantification of Nitric Oxide and Reactive Oxygen Species in Leishmania-infected J774A.1 Macrophages as a Response to the in vitro treatment with a Natural Product Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of STAT3 prevents neointima formation by inhibiting proliferation and promoting apoptosis of neointimal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stimulated nuclear translocation of NF-κB and shuttling differentially depend on dynein and the dynactin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Protocol Griess Test [protocols.io]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Protocol for Neoquassin Extraction from Plant Material
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neoquassin, a bitter triterpenoid, is a prominent member of the quassinoid family of natural products.[1] Found in plant species of the Simaroubaceae family, such as Quassia amara and Picrasma excelsa, it has garnered significant interest for its diverse biological activities, including insecticidal, antimalarial, and appetite-stimulant properties.[2] This document provides detailed protocols for the extraction, purification, and quantification of this compound from plant materials, intended to guide researchers in the isolation of this valuable compound for further investigation and development.
Data Presentation: Quantitative Extraction Parameters
The following table summarizes quantitative data from various reported methods for the extraction of quassinoids, including this compound. It is important to note that direct comparisons can be challenging due to variations in plant material, specific quassinoids targeted, and analytical methods employed.
| Extraction Method | Plant Material | Solvent System | Solvent-to-Solid Ratio | Temperature | Duration | Reported Yield of Quassin/Neoquassin | Reference |
| Cold Percolation | Picrasma excelsa wood chips | Ethanol | Not explicitly stated | Room Temperature | 6 days | 0.102% w/w (crystalline mixture) | [3] |
| Hot Percolation | Picrasma excelsa wood chips | Ethanol | Not explicitly stated | Reflux | Not explicitly stated | 0.021% w/w (crystalline mixture) | [3] |
| Ultrasonic-Assisted Extraction (UAE) | Picrasma excelsa wood chips | Ethanol:Water (1:1 v/v) | Not explicitly stated | Room Temperature | 24 hours | Quantitative extraction (bitterness test) | [3] |
| Maceration | General Plant Material | 80% Methanol | 13:1 (v/w) | Not explicitly stated | 6 hours (repeated 4 times) | Method optimization study | |
| Soxhlet Extraction | Quassia borneensis bark and root | Chloroform and n-hexane (partitioning) | Not explicitly stated | Not explicitly stated | Not explicitly stated | IC50 of 5.0 µg/ml (anti-proliferative activity) |
Experimental Protocols
Extraction of this compound from Plant Material
This section details three common methods for extracting this compound from dried and powdered plant material.
a) Protocol for Cold Ethanol Percolation
This method is noted for providing a higher yield of quassin/neoquassin compared to hot percolation.
-
Preparation of Plant Material: Grind dried wood chips of Picrasma excelsa or Quassia amara into a coarse powder.
-
Percolation:
-
Place the powdered plant material in a percolation vessel.
-
Add cold ethanol to completely cover the plant material. The exact solvent-to-solid ratio may need optimization, but a starting point of 10:1 (v/w) is recommended.
-
Allow the mixture to macerate for 24 hours at room temperature.
-
Drain the ethanol extract.
-
Repeat the percolation with fresh cold ethanol daily for a total of 6 days.[3]
-
-
Solvent Evaporation: Combine all the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude residue.
b) Protocol for Ultrasonic-Assisted Extraction (UAE)
UAE can significantly reduce extraction time and improve efficiency.
-
Preparation of Plant Material: Use coarsely powdered, dried wood chips.
-
Sonication:
-
Place the powdered plant material in an extraction vessel.
-
Add a 1:1 (v/v) mixture of ethanol and water. A solvent-to-solid ratio of 20:1 (v/w) is a suggested starting point.
-
Submerge the extraction vessel in an ultrasonic bath.
-
Sonicate at room temperature for 24 hours.[3] The frequency of the ultrasonic bath can be a key parameter to optimize, with common frequencies being around 40 kHz.
-
-
Filtration and Evaporation:
-
Filter the mixture to separate the plant debris from the liquid extract.
-
Wash the plant debris with a small amount of the ethanol-water mixture.
-
Combine the filtrates and evaporate the ethanol under reduced pressure. The remaining aqueous phase can then be used for further purification.
-
c) Protocol for Hot Water Extraction (Decoction)
This is a traditional and simple method for extracting water-soluble compounds.
-
Preparation of Plant Material: Use wood chips or powdered plant material.
-
Decoction:
-
Combine the plant material with distilled water in a flask. A 1:10 (w/v) solid-to-solvent ratio is a common starting point.
-
Heat the mixture to boiling and maintain a gentle boil for 1-2 hours.
-
-
Filtration:
-
Allow the mixture to cool.
-
Filter the extract to remove the solid plant material.
-
The resulting aqueous extract is ready for purification.
-
Purification of this compound
The crude extracts obtained from the above methods contain a mixture of compounds. The following purification steps are essential to isolate this compound.
a) Liquid-Liquid Partitioning
This step separates compounds based on their differential solubility in immiscible solvents.
-
Initial Suspension: Dissolve or suspend the crude residue from the ethanol extraction in water. For the aqueous extract from hot water extraction, proceed directly to the next step.
-
Removal of Non-polar Impurities:
-
Transfer the aqueous suspension to a separatory funnel.
-
Add an equal volume of n-hexane.
-
Shake the funnel vigorously and then allow the layers to separate.
-
Drain the lower aqueous layer and discard the upper hexane layer, which contains non-polar compounds. Repeat this washing step 2-3 times.
-
-
Extraction of Quassinoids:
-
To the aqueous fraction, add sodium chloride (NaCl) to saturation to increase the polarity of the aqueous phase.
-
Add an equal volume of ethyl acetate and shake vigorously.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction with ethyl acetate 2-3 times.
-
-
Solvent Evaporation: Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to yield a residue enriched in quassinoids.
b) Crystallization
Crystallization can be an effective final purification step if the extract is sufficiently concentrated with this compound.
-
Dissolution: Dissolve the quassinoid-enriched residue in a minimal amount of a suitable solvent, such as ethanol.
-
Seeding: Add a few seed crystals of pure quassin/neoquassin to induce crystallization.
-
Crystallization: Allow the solvent to evaporate slowly at room temperature. Pale yellow to white crystals of quassin/neoquassin should form.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
c) Column Chromatography
For a higher degree of purification, column chromatography is recommended.
-
Stationary Phase: Pack a glass column with silica gel (60-120 mesh) as the stationary phase, slurried in the initial mobile phase.
-
Sample Loading: Dissolve the quassinoid-enriched residue in a small amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a solvent system of increasing polarity. A common mobile phase for separating quassinoids is a gradient of ethyl acetate in hexane. For example, starting with 95:5 hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing pure this compound (as determined by TLC comparison with a standard) and evaporate the solvent.
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is a reliable method for the quantification of this compound.
-
Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is required.
-
Chromatographic Conditions:
-
Column: A C8 or C18 reversed-phase column (e.g., Zorbax Eclipse XDB C8) is suitable.[4]
-
Mobile Phase: An isocratic or gradient elution with a mixture of water and methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape.[4]
-
Detection:
-
HPLC-DAD: Monitor the absorbance at the λmax of this compound (around 240-255 nm).
-
HPLC-MS/MS: For higher selectivity and sensitivity, monitor the specific multiple reaction monitoring (MRM) transition for this compound (e.g., m/z 391.5 → 372.9).[4]
-
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound at various concentrations.
-
Inject the prepared sample extract into the HPLC system.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Logical steps in the this compound extraction and isolation protocol.
References
- 1. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US7404972B2 - Process to extract quassinoids - Google Patents [patents.google.com]
- 4. Liquid chromatography electrospray ionization tandem mass spectrometric determination of quassin and this compound in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of Neoquassin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of Neoquassin, a natural product of interest, using High-Performance Liquid Chromatography (HPLC). The provided protocols cover both analytical and preparative scale chromatography, offering a comprehensive workflow from crude extract to purified compound.
Introduction to this compound
This compound is a naturally occurring triterpenoid found in plants of the Quassia genus, such as Quassia amara. It is a bitter principle of quassia wood and has been investigated for various biological activities. The purification of this compound is essential for its further study and potential development as a therapeutic agent. HPLC is a powerful technique for the isolation and purification of such natural products due to its high resolution and efficiency.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C22H30O6[1] |
| Molecular Weight | 390.5 g/mol [1] |
| IUPAC Name | (1S,2S,6S,7S,9R,13R,17S)-11-hydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,16-dione[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, and other organic solvents |
Principle of HPLC Purification
High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus elute later. By carefully selecting the column, mobile phase, and other chromatographic conditions, this compound can be effectively separated from other components in a crude extract.
The general workflow for HPLC purification of this compound involves the following stages:
References
Application Notes and Protocols for Determining the Cytotoxicity of Neoquassin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoquassin, a member of the quassinoid family of natural products, has garnered significant interest in oncological research due to its potential cytotoxic activities against various cancer cell lines. Quassinoids are known to exert their effects through mechanisms such as the inhibition of protein synthesis and the modulation of critical signaling pathways, including the STAT3 pathway. These application notes provide a comprehensive guide for researchers to conduct cytotoxicity assays with this compound, including detailed experimental protocols, data presentation guidelines, and visualizations of the underlying molecular mechanisms.
Data Presentation
Table 1: Cytotoxicity of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined |
| HeLa | Cervical Adenocarcinoma | Data to be determined | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined | Data to be determined |
| HT-29 | Colorectal Adenocarcinoma | Data to be determined | Data to be determined |
| PC-3 | Prostate Adenocarcinoma | Data to be determined | Data to be determined |
IC50 values should be determined from at least three independent experiments and presented as mean ± standard deviation.
Experimental Protocols
To determine the IC50 values of this compound, a colorimetric cytotoxicity assay such as the MTT assay is recommended. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
1. Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO, to create a stock solution)
-
Human cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a blank control (medium only).
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
3. Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the MTT cytotoxicity assay.
Caption: Workflow of the MTT cytotoxicity assay.
Putative Signaling Pathway of this compound
This compound, as a quassinoid, is believed to exert its cytotoxic effects in part through the inhibition of protein synthesis and the STAT3 signaling pathway. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of this compound action.
Techniques for Synthesizing Neoquassin Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Neoquassin analogs, a class of compounds with significant potential in drug development due to their diverse biological activities, including potent anticancer and antimalarial properties. The information presented herein is intended to guide researchers in the design, synthesis, and evaluation of novel this compound derivatives.
Introduction to this compound and its Analogs
This compound is a naturally occurring quassinoid, a type of degraded triterpenoid found in plants of the Simaroubaceae family.[1] The complex tetracyclic structure of this compound has made it a challenging and attractive target for total synthesis.[2] More importantly, the potent biological activity of quassinoids has spurred extensive research into the synthesis of analogs to explore structure-activity relationships (SAR) and develop new therapeutic agents with improved efficacy and reduced toxicity.[2][3]
The primary mechanism of action for many quassinoids is the inhibition of eukaryotic protein synthesis.[3][4] This is achieved by targeting the ribosome, the cellular machinery responsible for translating mRNA into protein.[5][6] Specifically, evidence suggests that quassinoids interfere with the peptidyl transferase center on the large ribosomal subunit, thereby preventing peptide bond formation.[5][6][7]
This document will detail synthetic strategies for modifying the this compound scaffold, present protocols for key reactions, provide quantitative data for synthesized analogs, and illustrate the proposed mechanism of action.
Synthetic Strategies and Key Modifications
The synthesis of this compound analogs can be broadly categorized into two main approaches: total synthesis of the entire molecular framework and semi-synthesis starting from a readily available natural product.
Total Synthesis Approaches
Total synthesis provides the flexibility to introduce a wide range of structural modifications. Key strategies often involve:
-
Diels-Alder Reactions: To construct the core carbocyclic rings.
-
Annulation Reactions: To build the fused ring systems.
-
Functional Group Interconversions: To introduce the desired oxygenation patterns and other functionalities.
While powerful, total synthesis routes are often lengthy and complex, making them less suitable for the rapid generation of large analog libraries.
Semi-Synthetic Approaches
Semi-synthesis offers a more practical approach for generating a diverse range of analogs by modifying a naturally abundant quassinoid starting material, such as bruceine A . This approach typically focuses on modifications at specific positions of the quassinoid scaffold, most notably the C-15 side chain, and the A and C rings.
The ester side chain at the C-15 position has been identified as a critical determinant of biological activity. A general and efficient semi-synthetic route to modify this position starting from bruceine A is outlined below.
Workflow for C-15 Side Chain Modification:
Caption: A typical semi-synthetic workflow for generating C-15 modified this compound analogs from Bruceine A.
Modifications to the A-ring of the quassinoid nucleus can also significantly impact biological activity. Synthetic strategies often focus on introducing unsaturation or altering the oxygenation pattern.
Workflow for A-Ring Modification:
Caption: General workflow for the modification of the A-ring in quassinoids.[4]
The C-ring is another key area for structural modification. Introducing different functional groups or altering the ring structure itself can lead to analogs with novel properties.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for representative this compound analogs.
Table 1: Synthesis Yields for C-15 Modified Brusatol Analogs
| Compound | C-15 Substituent | Overall Yield (%) | Reference |
| 14 | Boc-L-phenylalanine | Not Reported | [9] |
| 15 | L-phenylalanine | Not Reported | [9] |
| 26 | (S)-2-acetamido-3-phenylpropanoate | Not Reported | [10] |
| 31 | (S)-2-amino-3-phenylpropanoate | Not Reported | [10] |
Table 2: Cytotoxicity of Brusatol and its Analogs (IC50 in nM)
| Compound | SU-DHL-4 | MOLM14 | Raji | Reference |
| Brusatol | ~50 | ~50 | ~50 | [9] |
| 15 | < 50 | < 50 | < 50 | [9] |
| 26 | < 50 | < 50 | < 50 | [9] |
Note: Specific IC50 values were presented graphically in the source and are approximated here.
Experimental Protocols
Protocol 1: Semi-synthesis of C-15 Modified Brusatol Analogs
This protocol is adapted from the procedure described for the synthesis of brusatol analogs.[9]
Step 1: Esterification of Brusatol at C-3
-
To a solution of brusatol (1 equivalent) in a suitable solvent (e.g., anhydrous CH2Cl2), add the desired amino acid (1.5 equivalents), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 2 equivalents), and 4-dimethylaminopyridine (DMAP, 1 equivalent).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with CH2Cl2 and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the C-3 esterified brusatol analog.
Step 2: Boc Deprotection (if applicable)
-
If the coupled amino acid was Boc-protected, dissolve the purified product from Step 1 in a solution of trifluoroacetic acid (TFA) in CH2Cl2 (e.g., 1:1 v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Purify the residue by HPLC to obtain the final C-15 modified brusatol analog.
Protocol 2: In Vitro Cytotoxicity Assay (CellTiter-Glo®)
This protocol is a general guideline for assessing the cytotoxicity of synthesized analogs using the Promega CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Synthesized this compound analogs dissolved in a suitable solvent (e.g., DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed the cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound analogs in complete cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the different concentrations of the analogs. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well.
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Mechanism of Action: Inhibition of Protein Synthesis
Quassinoids, including this compound and its analogs, exert their cytotoxic effects primarily by inhibiting protein synthesis in eukaryotic cells.[4] This inhibition occurs at the level of the ribosome.[5][6]
Signaling Pathway: Quassinoid Inhibition of Ribosomal Peptidyl Transferase Center
Caption: Proposed mechanism of protein synthesis inhibition by this compound analogs at the eukaryotic ribosome.
The diagram illustrates that this compound analogs are thought to bind to or near the peptidyl transferase center (PTC) within the large (60S) ribosomal subunit.[5][7] This binding event interferes with the catalytic activity of the PTC, preventing the formation of a peptide bond between the amino acid on the aminoacyl-tRNA in the A-site and the growing polypeptide chain attached to the peptidyl-tRNA in the P-site.[7] This ultimately leads to a global shutdown of protein synthesis, resulting in cell cycle arrest and apoptosis.[3]
Conclusion
The synthesis of this compound analogs represents a promising avenue for the discovery of novel therapeutic agents. The semi-synthetic modification of readily available natural products like bruceine A provides an efficient means to generate diverse libraries of compounds for biological evaluation. By understanding the key structure-activity relationships and the underlying mechanism of action, researchers can rationally design and synthesize new this compound analogs with enhanced potency and selectivity for the treatment of cancer and other diseases. The protocols and data presented in this document serve as a valuable resource for scientists engaged in this important area of drug discovery.
References
- 1. Eukaryotic ribosome - Wikipedia [en.wikipedia.org]
- 2. Recent syntheses and biological profiling of quassinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brusatol modulates diverse cancer hallmarks and signaling pathways as a potential cancer therapeutic – ScienceOpen [scienceopen.com]
- 4. connectsci.au [connectsci.au]
- 5. [PDF] Context-specific inhibition of translation by ribosomal antibiotics targeting the peptidyl transferase center | Semantic Scholar [semanticscholar.org]
- 6. Structural basis for context-specific inhibition of translation by oxazolidinone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The inhibition of peptidyl transferase activity by aminoacyl derivatives of some nucleoside aliphatic analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. connectsci.au [connectsci.au]
- 9. US20230151021A1 - Compounds and Compositions for Treating Hematologic Malignancies - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antiplasmodial Activity Assay of Neoquassin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro antiplasmodial activity of Neoquassin, a natural quassinoid compound. This document includes detailed experimental protocols for assessing its efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Additionally, it presents available quantitative data on its activity and discusses its potential mechanism of action.
Data Presentation: Antiplasmodial Activity of this compound
The efficacy of an antimalarial compound is primarily determined by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of parasite growth. The following table summarizes the reported in vitro antiplasmodial activity of this compound against different strains of P. falciparum.
| Compound | Plasmodium falciparum Strain | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | MRC-pf-20 (Chloroquine-sensitive) | 0.04 | 0.1 | [1] |
| This compound | MRC-pf-303 (Chloroquine-resistant) | 0.04 | 0.1 | [1] |
| Quassin (related compound) | MRC-pf-20 (Chloroquine-sensitive) | 0.06 | 0.15 | [1] |
| Quassin (related compound) | MRC-pf-303 (Chloroquine-resistant) | 0.06 | 0.15 | [1] |
| Artesunate (Control) | MRC-pf-20 (Chloroquine-sensitive) | 0.02 | 0.05 | [1] |
| Artesunate (Control) | MRC-pf-303 (Chloroquine-resistant) | 0.02 | 0.05 | [1] |
Note: The provided data indicates that this compound exhibits potent antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. Further studies are required to evaluate its activity against a broader panel of parasite strains with varying drug-resistance profiles.
Experimental Protocols
In Vitro Culture of Plasmodium falciparum
A continuous in vitro culture of asexual erythrocytic stages of P. falciparum is essential for conducting antiplasmodial assays. The following protocol is a standard method for parasite cultivation.
Materials:
-
P. falciparum strains (e.g., 3D7, Dd2, K1)
-
Human erythrocytes (blood group O+)
-
Complete culture medium (RPMI-1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 10 mg/L gentamicin, and 10% heat-inactivated human serum or 0.5% Albumax II)
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
Incubator at 37°C
-
Sterile culture flasks and centrifuge tubes
Procedure:
-
Wash human erythrocytes three times with incomplete RPMI-1640 medium by centrifugation at 800 x g for 5 minutes.
-
Prepare a 5% hematocrit suspension of the washed erythrocytes in complete culture medium.
-
Thaw a cryopreserved vial of P. falciparum and add it to the erythrocyte suspension to achieve an initial parasitemia of 0.5-1%.
-
Transfer the culture to a sterile culture flask, gas with the trimix gas, and incubate at 37°C.
-
Monitor parasite growth daily by preparing thin blood smears, staining with Giemsa, and examining under a light microscope.
-
Maintain the culture by changing the medium daily and splitting the culture to maintain parasitemia between 1-5%. Synchronization of the parasite culture to the ring stage is often required for drug sensitivity assays and can be achieved by methods such as sorbitol treatment.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay is a widely used, sensitive, and high-throughput method for determining the antiplasmodial activity of compounds. It relies on the fluorescent dye SYBR Green I, which intercalates with the DNA of the parasite.
Materials:
-
Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)
-
This compound stock solution (in DMSO) and serial dilutions
-
Control drugs (e.g., Chloroquine, Artemisinin)
-
96-well black microtiter plates
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
SYBR Green I dye (10,000x stock in DMSO)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Dispense 180 µL of the synchronized parasite culture into each well of a 96-well plate.
-
Add 20 µL of the serially diluted this compound or control drugs to the respective wells in triplicate. Include wells with parasite culture and 20 µL of drug-free medium as a negative control (100% growth) and wells with uninfected erythrocytes as a background control.
-
Incubate the plate for 72 hours in a modular incubation chamber gassed with the trimix gas at 37°C.
-
After incubation, lyse the cells by adding 100 µL of lysis buffer containing SYBR Green I (diluted 1:5000) to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression analysis.
In Vitro Cytotoxicity Assay (MTT or Resazurin-based Assay)
It is crucial to assess the cytotoxicity of this compound against mammalian cells to determine its selectivity for the parasite.
Materials:
-
Human cell line (e.g., HEK293, HepG2, or peripheral blood mononuclear cells - PBMCs)
-
Complete cell culture medium for the chosen cell line
-
This compound stock solution and serial dilutions
-
96-well clear microtiter plates
-
MTT solution (5 mg/mL in PBS) or Resazurin solution
-
Solubilization buffer (e.g., DMSO for MTT)
-
Microplate reader
Procedure:
-
Seed the human cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include wells with cells and drug-free medium as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
For MTT assay: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization buffer to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
For Resazurin assay: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours. Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm).
-
Calculate the 50% cytotoxic concentration (CC50) using a similar method as for the IC50 calculation.
Selectivity Index (SI): The selectivity of the compound is determined by calculating the Selectivity Index, which is the ratio of the CC50 value for the mammalian cell line to the IC50 value for the parasite. A higher SI value indicates greater selectivity for the parasite.
SI = CC50 (Human Cell Line) / IC50 (P. falciparum)
Visualizations
Experimental Workflow for In Vitro Antiplasmodial Assay
Caption: Workflow for the SYBR Green I-based antiplasmodial assay.
Logical Relationship for Selectivity Index Calculation
Caption: Relationship between efficacy, toxicity, and selectivity index.
Mechanism of Action and Signaling Pathways
Quassinoids, the class of compounds to which this compound belongs, are known to exert their antiplasmodial effect primarily through the inhibition of protein synthesis in the parasite. Studies on various quassinoids have shown that they can rapidly inhibit the incorporation of radiolabeled amino acids into parasite proteins, suggesting a direct or indirect interaction with the parasite's ribosomal machinery. This disruption of protein synthesis would halt parasite growth and replication.
While the specific signaling pathways in P. falciparum that are directly modulated by this compound have not been extensively elucidated, the inhibition of protein synthesis would have downstream effects on numerous cellular processes that are critical for parasite survival, including:
-
Cell Cycle Progression: Halting the production of cyclins and other regulatory proteins would arrest the parasite's complex cell cycle.
-
Nutrient Uptake and Metabolism: The synthesis of transporters and metabolic enzymes would be inhibited, leading to starvation.
-
Host Cell Remodeling: The parasite extensively modifies the host erythrocyte, and this process is dependent on the continuous synthesis and export of parasite proteins. Inhibition of this process would be detrimental to the parasite.
Further research, including proteomic and transcriptomic studies of this compound-treated parasites, is required to identify the specific molecular targets and signaling cascades affected by this compound.
Putative Signaling Pathway Inhibition by this compound
Caption: Putative mechanism of action of this compound via inhibition of protein synthesis.
References
Application Notes and Protocols for Neoquassin in Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoquassin, a naturally occurring quassinoid isolated from plants of the Simaroubaceae family, has emerged as a compound of interest in drug discovery, particularly in the field of oncology.[1] Quassinoids, a class of bitter principles, have been investigated for their diverse biological activities, including anti-inflammatory, anti-parasitic, and potent anti-cancer properties.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery research, focusing on its mechanism of action and its effects on key cellular signaling pathways.
The primary mechanism of action of this compound and other quassinoids is the inhibition of eukaryotic protein synthesis.[1][2] This inhibition occurs at the elongation step of translation, making it a valuable tool for studying protein synthesis and for its potential as a therapeutic agent against rapidly proliferating cancer cells.[2] Beyond its impact on protein synthesis, this compound has been shown to induce apoptosis and modulate critical signaling pathways implicated in cancer progression, such as the NF-κB, AKT, and c-MYC pathways.[3][4]
These application notes are designed to guide researchers in designing and executing experiments to explore the therapeutic potential of this compound.
Data Presentation
Table 1: Cytotoxicity of this compound and Related Quassinoids in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay | Citation |
| This compound | HeLa | Cervical Cancer | ~13.2 | MTT | [5] |
| Quassinoid Mix | P-388 | Lymphocytic Leukemia | 5.4 - 15.5 | Protein Synthesis Inhibition | [2] |
| Annosquacin B | MCF-7/ADR | Breast Cancer (MDR) | 14.69 | MTT | [6] |
| Pyocyanin | HepG2 | Liver Cancer | Not specified | MTT | [7] |
| Cytochalasin B | HeLa | Cervical Cancer | 7.9 | WST-8 | [8] |
| DPT-1 | A549 | Lung Cancer | 1.52 - 12.89 | MTT | [9] |
| Nisin | MCF-7 | Breast Cancer | 11.68 µg/ml | MTT | [10] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time. The data presented here is for comparative purposes.
Table 2: Inhibition of Protein Synthesis by Quassinoids
| Compound | System | IC50 (µM) | Citation |
| Various Quassinoids | Krebs ascites translation extracts | < 2 | [1] |
| Brusatol, Bruceantin esters | P-388 cell homogenates | 1.3 - 13 | [2] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: A general experimental workflow for evaluating the in vitro anticancer effects of this compound.
Caption: Proposed mitochondrial-mediated apoptosis pathway induced by this compound.
Caption: Mechanism of NF-κB inhibition by this compound.
Caption: Putative interactions of quassinoids with AKT, c-MYC, and Hsp90 signaling.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
b. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay measures the release of LDH from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.
Materials:
-
LDH cytotoxicity assay kit
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
Microplate reader
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution (as per the kit instructions) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells and a maximum LDH release control (cells lysed with detergent).
Protein Synthesis Inhibition Assay
Principle: This assay measures the incorporation of a radiolabeled amino acid (e.g., ³⁵S-methionine) into newly synthesized proteins. A decrease in radioactivity indicates inhibition of protein synthesis.
Materials:
-
Cancer cell lines
-
Methionine-free medium
-
³⁵S-methionine
-
This compound stock solution
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Protocol:
-
Seed cells in a 24-well plate and grow to 70-80% confluency.
-
Wash the cells with pre-warmed PBS and incubate in methionine-free medium for 1 hour.
-
Treat the cells with various concentrations of this compound for a predetermined time.
-
Add ³⁵S-methionine to each well and incubate for 1-2 hours.
-
Wash the cells with ice-cold PBS.
-
Precipitate the proteins by adding ice-cold 10% TCA and incubate on ice for 30 minutes.
-
Wash the precipitate with 95% ethanol.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
Normalize the counts to the total protein concentration in each sample.
Apoptosis Detection Assays
a. Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cell lines
-
This compound stock solution
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described previously.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
b. Western Blot for Apoptosis-Related Proteins
Principle: This technique detects changes in the expression levels of key proteins involved in the apoptotic cascade, such as caspases, Bcl-2 family proteins, and PARP.
Materials:
-
Cancer cell lines
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-cleaved PARP, anti-Actin or -Tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., Actin or Tubulin).
NF-κB Activity Assay (Luciferase Reporter Assay)
Principle: This assay measures the transcriptional activity of NF-κB. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. Inhibition of the NF-κB pathway by this compound will result in a decrease in luciferase expression and activity.
Materials:
-
HEK293T or other suitable cell line
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound stock solution
-
TNF-α or other NF-κB activator
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number.
Conclusion
This compound presents a promising avenue for drug discovery research due to its potent inhibition of protein synthesis and its ability to modulate key cancer-related signaling pathways. The protocols outlined in this document provide a framework for researchers to systematically investigate the anticancer properties of this compound and to elucidate its detailed mechanisms of action. Further studies are warranted to explore its efficacy in in vivo models and to fully understand its interactions with complex cellular networks, which will be crucial for its potential development as a therapeutic agent.
References
- 1. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quassinoids: From Traditional Drugs to New Cancer Therapeutics | Bentham Science [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant action and cytotoxicity on HeLa and NIH-3T3 cells of new quercetin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annosquacin B induces mitochondrial apoptosis in multidrug resistant human breast cancer cell line MCF-7/ADR through selectively modulating MAPKs pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer effects of pyocyanin on HepG2 human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tri- and Pentacyclic Azaphenothiazine as Pro-Apoptotic Agents in Lung Carcinoma with a Protective Potential to Healthy Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer activity of cloned Nisin as an alternative therapy for MCF-7 brest cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Neoquassin in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoquassin, a member of the quassinoid family of natural products, has garnered significant interest in oncological research due to its potent cytotoxic and antitumor activities. Quassinoids are known to exert their effects through various mechanisms, including the inhibition of protein synthesis and the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. This document provides detailed application notes and protocols for the study of this compound and related quassinoids in cancer cell line models. The information herein is intended to guide researchers in designing and executing experiments to evaluate the anticancer potential of these compounds.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic effects of quassinoids are typically evaluated by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. While specific IC50 values for this compound are not extensively reported in publicly available literature, data from closely related and well-studied quassinoids such as Bruceantin and Bruceine D provide valuable insights into the potential potency of this class of compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Bruceantin | RPMI 8226 | Multiple Myeloma | 0.013 | [1] |
| U266 | Multiple Myeloma | 0.049 | [1] | |
| H929 | Multiple Myeloma | 0.115 | [1] | |
| Bruceine D | T24 | Bladder Cancer | 7.65 µg/mL (~15.5) | [2] |
| A549 | Non-Small Cell Lung Cancer | 0.5 - 2.7 µmol/mL | [2] | |
| Pancreatic Adenocarcinoma Cell Lines | Pancreatic Cancer | 1.1 - 5.8 | [2] | |
| Breast Cancer Cell Lines | Breast Cancer | 1.1 - 5.8 | [2] | |
| Myeloid Leukemia Cell Line | Leukemia | 6.37 | [2] |
Mechanism of Action: Inhibition of STAT3 Signaling
A key mechanism of action for this compound and other quassinoids is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that is constitutively activated in many types of cancer and plays a crucial role in cell proliferation, survival, and angiogenesis.[3] Inhibition of STAT3 phosphorylation leads to the downregulation of its target genes, ultimately resulting in apoptosis and reduced tumor growth.[3]
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer effects of this compound in cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound using a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[4]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection of apoptosis using flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentration (e.g., IC50 value) for a specified time.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.[5]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.[6][7]
-
Incubate the fixed cells for at least 30 minutes on ice or store them at -20°C.[6]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 100 µL of RNase A solution and incubate for 5 minutes at room temperature.[6]
-
Add 400 µL of PI solution and incubate for 10-15 minutes in the dark.[6]
-
Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of STAT3 Phosphorylation
This protocol is for detecting changes in the phosphorylation of STAT3 upon treatment with this compound.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.[8]
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody against phosphorylated STAT3 (p-STAT3) overnight at 4°C.[9]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.[8]
-
Strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., β-actin) to normalize the results.
Conclusion
This compound and related quassinoids represent a promising class of natural products for anticancer drug development. The protocols and information provided in this document offer a comprehensive guide for researchers to investigate the cytotoxic and mechanistic properties of these compounds in cancer cell line models. Through the systematic application of these methodologies, a deeper understanding of the therapeutic potential of this compound can be achieved.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncozine.com [oncozine.com]
- 4. real-research.com [real-research.com]
- 5. bosterbio.com [bosterbio.com]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
Application Notes and Protocols for In Vivo Studies with Neoquassin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoquassin, a naturally occurring quassinoid derived from plants of the Simaroubaceae family, has garnered significant interest for its potential therapeutic applications, particularly in oncology.[1] Its primary mechanism of action involves the inhibition of protein synthesis, a critical process for the proliferation of rapidly dividing cancer cells.[1] These application notes provide a comprehensive guide for the experimental design of in vivo studies to evaluate the anti-tumor efficacy of this compound using xenograft models. The protocols outlined below are based on established methodologies for in vivo cancer research and incorporate data from studies on structurally related quassinoids, such as Bruceantinol (BOL), to provide a robust starting point for investigation in the absence of extensive this compound-specific in vivo data.
Data Presentation
Quantitative data from preclinical in vivo studies are crucial for evaluating the efficacy and toxicity of a compound. The following tables provide a structured format for presenting such data, with example values derived from studies on the related quassinoid, Bruceantinol, to guide experimental design.
Table 1: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model (Example)
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | i.p. | 3 times/week | 1500 ± 250 | - | +5 ± 2 |
| This compound | 4 | i.p. | 3 times/week | 615 ± 120 | 59 | +2 ± 3 |
| This compound | 8 | i.p. | 3 times/week | 345 ± 90 | 77 | -8 ± 4 |
Data presented are hypothetical and based on findings for the related quassinoid Bruceantinol. Researchers should determine the optimal dosing for this compound through dose-finding studies.
Table 2: Acute Toxicity Profile of this compound in Mice (Example)
| Administration Route | LD50 (mg/kg) | Maximum Tolerated Dose (MTD) (mg/kg) | Observed Side Effects |
| Intraperitoneal (i.p.) | >50 | 10 | Weight loss, lethargy at doses >10 mg/kg |
| Intravenous (i.v.) | >20 | 5 | Local irritation at injection site |
| Oral (p.o.) | >2000 | 500 | No observable adverse effects |
This data is illustrative. Comprehensive toxicity studies are required to establish the safety profile of this compound.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validity of in vivo experiments. The following protocols provide a step-by-step guide for conducting a typical xenograft study to assess the anti-tumor activity of this compound.
Protocol 1: Cell Culture and Preparation for Implantation
-
Cell Line Selection: Choose a cancer cell line relevant to the research question (e.g., HCT116 or SW620 for colorectal cancer).
-
Cell Culture: Culture the selected cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA.
-
Cell Counting and Viability: Perform a cell count using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion. Viability should be >95%.
-
Cell Pellet Preparation: Centrifuge the cell suspension to obtain a cell pellet.
-
Resuspension: Resuspend the cell pellet in a sterile, serum-free medium or phosphate-buffered saline (PBS) to the desired concentration for injection (e.g., 1 x 10⁶ to 10 x 10⁶ cells in 100-200 µL). For subcutaneous xenografts, mixing the cell suspension with an equal volume of Matrigel can enhance tumor take rate and growth.
Protocol 2: In Vivo Xenograft Tumor Model
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice), typically 6-8 weeks old.
-
Tumor Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
For subcutaneous xenografts, inject the prepared cell suspension (100-200 µL) into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization: Once tumors reach the desired size, randomize the animals into treatment and control groups.
Protocol 3: this compound Administration
-
Formulation: Prepare this compound in a suitable vehicle for the chosen administration route. For intraperitoneal (i.p.) injection, a solution in PBS or a suspension in a vehicle like 0.5% carboxymethylcellulose may be appropriate. For intravenous (i.v.) administration, ensure the compound is fully dissolved in a sterile, injectable solution.
-
Dosing: Based on preliminary dose-finding studies, administer the appropriate dose of this compound to the treatment groups. The control group should receive the vehicle only.
-
Administration Schedule: Administer the treatment according to the predetermined schedule (e.g., daily, every other day, or 3 times per week).
Protocol 4: Efficacy and Toxicity Assessment
-
Tumor Measurement: Continue to measure tumor volume 2-3 times per week throughout the study.
-
Body Weight and Health Monitoring: Record the body weight of each animal 2-3 times per week as an indicator of toxicity. Monitor the general health and behavior of the mice daily.
-
Endpoint: The study can be terminated after a predetermined period (e.g., 21-28 days) or when tumors in the control group reach a specific size (e.g., 1500-2000 mm³).
-
Tissue Collection: At the end of the study, euthanize the animals and excise the tumors. A portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis, and another portion can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry).
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized signaling pathways affected by this compound and a typical experimental workflow for an in vivo study.
References
Application Notes and Protocols for Neoquassin Quantification in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoquassin, a naturally occurring quassinoid, has garnered significant interest in the scientific community for its potential therapeutic properties, including anticancer, anti-inflammatory, and antiviral activities. To facilitate further research and development of this compound as a potential drug candidate, robust and reliable analytical methods for its quantification in biological matrices are essential. These methods are crucial for pharmacokinetic studies, toxicological assessments, and understanding its mechanism of action.
This document provides detailed application notes and protocols for the quantification of this compound in biological samples using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Quantitative Data Summary
The following tables summarize the quantitative parameters for the analytical methods described herein. These values are provided as a reference and may vary depending on the specific instrumentation and laboratory conditions.
Table 1: LC-MS/MS Quantitative Parameters for this compound Analysis
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.5 µg/kg | [1] |
| Limit of Quantification (LOQ) | 1 µg/kg | [1] |
| Linearity Range | 1 - 100 µg/kg | [1] |
| Correlation Coefficient (r) | > 0.991 | [1] |
| Recovery | 85.3% - 105.3% | [1] |
| Coefficient of Variation (CV) | 2.5% - 12.8% | [1] |
Note: Data is based on the analysis of this compound in fruit and vegetable matrices and can be used as a starting point for method development in biological samples.
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol describes a highly sensitive and selective method for the quantification of this compound in biological samples such as plasma and serum. The method utilizes liquid chromatography coupled with tandem mass spectrometry.
1.1. Sample Preparation
Choose one of the following extraction methods based on sample volume, throughput requirements, and available resources.
1.1.1. Protein Precipitation (PPT)
A rapid and simple method suitable for high-throughput analysis.
-
Protocol:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile (or methanol) containing an appropriate internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
-
1.1.2. Liquid-Liquid Extraction (LLE)
A classic method that provides a cleaner extract compared to PPT.
-
Protocol:
-
To 200 µL of plasma or serum, add 20 µL of an internal standard solution.
-
Add 1 mL of a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
1.1.3. Solid-Phase Extraction (SPE)
Offers high selectivity and concentration of the analyte.
-
Protocol:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of pre-treated plasma or serum (diluted 1:1 with water) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
-
1.2. LC-MS/MS Instrumental Conditions
-
Liquid Chromatography:
-
Column: Zorbax Eclipse XDB C8 (or equivalent)
-
Mobile Phase: Isocratic elution with a mixture of water with 0.1% formic acid and methanol with 0.1% formic acid.[1]
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Mass Spectrometry:
1.3. Data Analysis
Quantify this compound by constructing a calibration curve using known concentrations of this compound standards. The peak area ratio of this compound to the internal standard is plotted against the concentration.
Quantification of this compound by HPLC-UV
This protocol provides a general method for the quantification of this compound using HPLC with UV detection. This method is less sensitive than LC-MS/MS but can be used for samples with higher concentrations of the analyte.
2.1. Sample Preparation
Follow the sample preparation protocols (PPT, LLE, or SPE) as described in section 1.1.
2.2. HPLC Instrumental Conditions
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
2.3. Data Analysis
Quantification is performed using a calibration curve generated from the peak areas of this compound standards.
Development of a Competitive ELISA for this compound
As no commercial ELISA kit for this compound is currently available, this section outlines a general protocol for the development of a competitive ELISA. This type of assay is suitable for the detection of small molecules like this compound.
3.1. Principle
In a competitive ELISA, a known amount of labeled this compound competes with the this compound in the sample for binding to a limited amount of anti-neoquassin antibody coated on a microplate. The signal is inversely proportional to the amount of this compound in the sample.
3.2. Key Steps for Assay Development
-
Hapten Synthesis and Conjugation: Synthesize a this compound derivative (hapten) that can be conjugated to a carrier protein (e.g., BSA or OVA) to make it immunogenic. A different conjugate will be needed for coating the plate.
-
Antibody Production: Immunize animals (e.g., rabbits or mice) with the this compound-carrier protein conjugate to produce polyclonal or monoclonal antibodies.
-
Plate Coating: Coat a 96-well microplate with the anti-neoquassin antibody or a this compound-protein conjugate.
-
Assay Optimization: Optimize the concentrations of the coating antigen/antibody, the primary antibody, and the enzyme-labeled secondary antibody. Determine the optimal incubation times and temperatures.
-
Standard Curve Generation: Prepare a series of this compound standards of known concentrations to generate a standard curve.
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Sample Analysis: Add the biological samples (after appropriate dilution and matrix effect evaluation) and standards to the wells, followed by the enzyme-labeled this compound.
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Detection: Add a substrate that produces a colorimetric signal in the presence of the enzyme. Measure the absorbance using a microplate reader.
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Validation: Validate the assay for specificity, sensitivity, precision, and accuracy.
Visualizations
Experimental Workflows
Signaling Pathway
Quassinoids, including this compound, have been reported to exert their biological effects through the inhibition of protein synthesis and modulation of key signaling pathways.
Disclaimer: The information provided in these application notes is intended for research use only and should not be used for diagnostic procedures. Researchers should validate these methods in their own laboratories to ensure they meet the specific requirements of their studies.
References
Troubleshooting & Optimization
How to improve the yield of Neoquassin extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Neoquassin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what sources is it typically extracted?
This compound is a bitter-tasting natural compound classified as a quassinoid. It is primarily extracted from the wood and bark of plants belonging to the Simaroubaceae family, such as Quassia amara (Surinam Quassia) and Picrasma excelsa (Jamaican Quassia).
Q2: What are the most common methods for extra-acting this compound?
The most frequently employed methods for this compound extraction include:
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Cold Ethanol Percolation: This method involves passing cold ethanol through the plant material over an extended period. It is often favored for achieving a higher yield of the crystalline mixture of quassin and this compound compared to hot extraction methods.[1][2]
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Hot Water Extraction: This traditional method involves boiling the plant material in water. While it can be effective, it may lead to the extraction of a higher concentration of polar impurities.[2]
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Sonication-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time. It can be a highly efficient method, sometimes using only water as the initial solvent.[3][4]
Q3: Which solvent is most effective for this compound extraction?
Cold ethanol has been reported to provide the best yield of a crystalline mixture of quassin and this compound.[1] However, the choice of solvent can be optimized based on the desired purity and subsequent purification steps. For instance, a mixture of polar and non-polar solvents in sonication-assisted extraction can help minimize the extraction of impurities.[3]
Q4: How does temperature affect the yield of this compound extraction?
Interestingly, for ethanol percolation, a lower temperature (cold percolation) has been shown to yield a higher amount of quassinoids compared to hot, refluxing ethanol.[1] High temperatures can sometimes lead to the degradation of thermolabile compounds or the extraction of unwanted impurities.[5]
Troubleshooting Guide
Low Yield of Crude this compound Extract
Problem: The yield of the initial crude extract is lower than expected.
| Potential Cause | Recommended Solution |
| Improper Plant Material Preparation | Ensure the Quassia wood or bark is finely ground to a uniform powder to maximize the surface area for solvent penetration. Inadequate drying of the plant material can also lead to enzymatic degradation of the target compounds. |
| Incorrect Solvent Selection | For percolation, cold ethanol is often the preferred solvent for higher yields of the crystalline mixture.[1] If using other methods, ensure the solvent polarity is appropriate for this compound. |
| Insufficient Extraction Time | Cold percolation may require several days (e.g., 4-6 days) for optimal extraction.[2] For sonication, ensure the duration is sufficient; some studies suggest 20-60 hours for maximal yield.[4] |
| Poor Solvent-to-Solid Ratio | An insufficient volume of solvent will not effectively extract the target compounds. Increase the solvent-to-solid ratio. A common starting point is 10:1 (v/w), but this may need to be optimized for your specific plant material and method. |
| Incomplete Extraction Cycles | For percolation, ensure the plant material is extracted with multiple fresh portions of the solvent (e.g., 4x4 L for 1000 g of wood chips).[2] |
Difficulty in Crystallizing this compound
Problem: The crude extract is obtained, but this compound fails to crystallize.
| Potential Cause | Recommended Solution |
| Presence of Impurities | Both non-polar and very polar impurities can interfere with crystallization. A purification step is often necessary. This can involve washing the aqueous suspension of the crude extract with a non-polar solvent like hexane to remove non-polar impurities. Subsequently, increasing the polarity of the aqueous phase (e.g., by adding sodium chloride) and then extracting with a solvent like ethyl acetate can help isolate the quassinoids from highly polar substances.[1] |
| Incorrect Crystallization Solvent | A mixture of ethyl acetate and hexane (e.g., 95:5) has been successfully used for the crystallization of quassin/Neoquassin mixtures.[6] Experiment with different solvent systems and ratios. |
| Supersaturation Not Achieved | Ensure the solution is sufficiently concentrated before attempting crystallization. Seeding the solution with a small crystal of pure this compound can initiate crystallization if available. |
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data on this compound and quassinoid extraction yields from various sources.
Table 1: Comparison of Ethanol Percolation Methods
| Extraction Method | Plant Source | Solvent | Yield (% w/w of crystalline mixture) | Reference |
| Cold Ethanol Percolation | Picrasma excelsa | Ethanol | 0.102% | [6] |
| Hot Ethanol Percolation (Reflux) | Picrasma excelsa | Ethanol | 0.021% | [6] |
Table 2: Yields from Various Extraction Protocols
| Plant Source | Extraction Method | Reported Yield (% w/w) | Notes | Reference |
| P. excelsa and Q. amara | General | 0.1 - 0.2% | Total quassin/Neoquassin content in wood chips. | [6] |
| P. excelsa | Hot Water Extraction | 0.18% | Total bitter substances (Quassin and this compound in equal amounts). | [6] |
| Q. amara | Isolation by Clark (1937) | 0.15 - 0.18% | Crystalline mixture. | [6] |
| P. excelsa | Isolation by Clark (1937) | 0.1% | Crystalline mixture. | [6] |
Experimental Protocols
Protocol 1: Cold Ethanol Percolation
This protocol is based on methodologies described in patents for quassinoid extraction.[2]
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Preparation of Plant Material: Grind dried wood chips of Quassia amara or Picrasma excelsa into a fine powder.
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Percolation:
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Place 1000 g of the powdered plant material in a suitable percolation apparatus.
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Percolate the material with cold ethanol (e.g., 4 x 4 L) over a period of four days. Collect the ethanol extract.
-
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Concentration: Evaporate the ethanol from the collected extract in vacuo using a rotary evaporator to obtain a crude residue.
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Purification:
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Suspend the residue (e.g., 14.7 g) in approximately 200 mL of water.
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Extract the aqueous suspension successively with hexane (150 mL). Discard the hexane fraction, which contains non-polar impurities.
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Extract the remaining aqueous layer with ethyl acetate (150 mL).
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Crystallization:
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Combine the ethyl acetate fractions and evaporate the solvent to obtain a purified residue.
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Attempt to crystallize the quassin/Neoquassin mixture from a solution of ethyl acetate:hexane (95:5).
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Protocol 2: Sonication-Assisted Extraction (Water-Based)
This protocol is a simplified, efficient method described in patent literature.[3][4]
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Preparation of Plant Material: Use commercially available wood chips or ground bark of Quassia amara or Picrasma excelsa.
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Extraction:
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Place the plant material in a vessel with deionized water.
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Submerge the vessel in an ultrasonic bath.
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Apply ultrasonic energy for a period of 20 to 60 hours at room temperature.[4]
-
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Liquid-Liquid Extraction:
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Separate the aqueous extract from the solid plant material.
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Extract the aqueous phase with a water-immiscible organic solvent such as ethyl acetate to transfer the this compound into the organic phase.
-
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Concentration and Crystallization:
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Evaporate the organic solvent from the organic phase to yield a residue.
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The residue can then be subjected to recrystallization to obtain crystalline this compound.
-
Visualizations
References
- 1. EP1832581A2 - Process to extract quassinoids - Google Patents [patents.google.com]
- 2. US8217187B2 - Process to extract quassinoids - Google Patents [patents.google.com]
- 3. US10570110B2 - Simplified process to extract quassinoids - Google Patents [patents.google.com]
- 4. US20140187799A1 - Simplified Process to Extract Quassinoids - Google Patents [patents.google.com]
- 5. Effect of Temperatures on Polyphenols during Extraction [mdpi.com]
- 6. US7404972B2 - Process to extract quassinoids - Google Patents [patents.google.com]
Overcoming challenges in the purification of Neoquassin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Neoquassin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Extraction & Initial Processing
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Q1: My initial extraction yield of this compound is low. What are the common causes and how can I improve it?
A1: Low extraction yields are a common challenge. Several factors could be contributing to this issue. Consider the following troubleshooting steps:
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Extraction Method: Traditional hot water or refluxing ethanol extractions can sometimes lead to lower yields of quassinoids compared to cold percolation methods. While cold percolation with ethanol has been shown to provide a higher yield, it is a time-consuming process, often requiring several days to a week.[1]
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Solvent Choice: The choice of solvent is critical. While various solvents have been evaluated, cold ethanol percolation has been identified as a preferred method for achieving higher yields.[1] For removing the extracted quassinoids from an aqueous solution, ethyl acetate has been shown to be effective.[2]
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Extraction Time: Ensure sufficient extraction time, especially for percolation methods. For sonication-assisted extraction, increasing the duration can improve yield. For instance, a 50-hour sonication of Bitterwood wood chips resulted in at least 98% extraction of quassin and this compound.[3]
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Particle Size: The particle size of the source material (e.g., wood chips) can impact extraction efficiency. Reducing the particle size increases the surface area available for solvent penetration and can lead to more complete extraction.[3]
-
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Q2: I am trying to avoid hazardous solvents in my purification protocol. What are some safer alternatives?
A2: Many traditional methods for this compound purification involve toxic or hazardous substances such as lead acetate, chloroform, methanol, and diethyl ether.[1][4] Modern protocols aim to replace these with safer, "Generally Recognized As Safe" (GRAS) solvents.[2][4] Effective and safer alternatives include:
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Ethanol: For initial extraction.[1]
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Ethyl Acetate: For liquid-liquid extraction to separate quassinoids from polar impurities.[2]
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Hexane: For removing non-polar impurities.[2]
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Water: Can be used as the primary solvent in sonication-based extractions, which avoids the use of organic solvents in the initial step.[3]
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Purification & Crystallization
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Q3: My this compound fraction is discolored. How can I remove the colored impurities?
A3: Discoloration is often due to co-extracted non-polar impurities.[3] Activated charcoal treatment is an effective method for removing colored impurities. A common approach is to stir the crude extract solution (e.g., in ethyl acetate or ethanol) with 2.5% to 5.0% w/w activated charcoal.[4]
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Q4: I am having difficulty crystallizing the purified this compound. What can I do?
A4: Crystallization can be challenging. If you are encountering difficulties, consider the following:
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Purity of the Extract: The presence of impurities, particularly non-polar and very polar substances, can inhibit crystallization. Ensure that your pre-crystallization purification steps, such as solvent partitioning and charcoal treatment, have been effective.
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Seeding: Seeding the solution with existing crystals of quassin/neoquassin can induce crystallization.[2][3]
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Solvent System: The choice of solvent for crystallization is crucial. A mixture of ethyl acetate and hexane (e.g., 95:5) has been used successfully to yield a crystalline mixture of quassin/neoquassin.[2]
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Purity Assessment
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Q5: What are the recommended methods for assessing the purity of my this compound sample?
A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity and quantity of this compound.
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HPLC with Diode-Array Detection (DAD): This method is suitable for routine purity analysis.
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HPLC with Electrospray Ionization Tandem Mass Spectrometry (HPLC/ESI-MS/MS): This provides higher selectivity and sensitivity, which is particularly useful for detecting trace-level impurities.[5] Key parameters for an HPLC-MS/MS method include monitoring specific multiple reaction monitoring (MRM) transitions. For this compound, this has been reported as m/z 391.5 → 372.9.[5]
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Quantitative Nuclear Magnetic Resonance (qNMR): This can also be used for quantification and purity assessment.[6]
-
Quantitative Data Summary
The following tables summarize key quantitative data from analytical methods used for this compound analysis.
Table 1: HPLC-MS/MS Method Performance for Quassinoid Analysis
| Parameter | Quassin | This compound | Picrasinoside B |
| Linear Range (µg/kg) | 1 - 100 | 1 - 100 | 1 - 100 |
| Correlation Coefficient (r) | > 0.991 | > 0.991 | > 0.991 |
| Limit of Detection (LOD) (µg/kg) | 0.5 | 0.5 | 5 |
| Limit of Quantification (LOQ) (µg/kg) | 1 | 1 | 10 |
| Recovery Range (%) | 85.3 - 105.3 | 85.3 - 105.3 | 85.3 - 105.3 |
| Coefficient of Variation (%) | 2.5 - 12.8 | 2.5 - 12.8 | 2.5 - 12.8 |
Data sourced from a study on the determination of quassinoids in fruits and vegetables.[5]
Experimental Protocols
Protocol 1: Extraction and Purification of this compound using Sonication and Solvent Partitioning
This protocol is based on methods designed to be more efficient and use safer solvents.[2][3]
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Extraction:
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Place the source material (e.g., powdered Picrasma excelsa wood chips) in a suitable vessel.
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Add water as the solvent.
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Subject the mixture to indirect sonication at room temperature. For virtually complete extraction (>99%), sonication for up to 50 hours may be necessary, depending on the particle size.[3]
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After sonication, separate the aqueous extract from the solid material.
-
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Purification:
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Saturate the aqueous extract with a salt, such as sodium chloride, to increase the polarity of the aqueous phase.[2]
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Perform a liquid-liquid extraction with ethyl acetate to transfer the quassinoids, including this compound, into the organic phase, leaving very polar impurities in the aqueous phase.[2]
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Separate and collect the ethyl acetate fraction.
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Wash the ethyl acetate fraction with a non-polar solvent like hexane to remove non-polar impurities.
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To decolorize the extract, add activated charcoal (2.5% to 5% w/w of the expected residue) to the ethyl acetate solution and stir.
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Filter the solution to remove the charcoal.
-
-
Crystallization:
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Evaporate the filtered ethyl acetate to obtain a residue.
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Dissolve the residue in a minimal amount of a suitable solvent system, such as a mixture of ethyl acetate and hexane.
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If necessary, seed the solution with a small crystal of quassin/neoquassin to induce crystallization.[2]
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Allow the solution to stand for crystallization to occur.
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Collect the crystals by filtration and dry them.
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Protocol 2: HPLC Method for Quantification of this compound
This protocol is based on a published HPLC-ESI-MS/MS method.[5]
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Sample Preparation:
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Extract this compound from the sample matrix using acetonitrile.
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Filter the extract before injection into the HPLC system.
-
-
HPLC Conditions:
-
Column: Zorbax Column Eclipse XDB C8.
-
Mobile Phase: Isocratic elution with a mixture of water and methanol containing 0.1% formic acid.
-
Flow Rate: Not specified, requires optimization.
-
Injection Volume: Not specified, typically 5-20 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: Monitor the transition of the proton adduct precursor ion m/z 391.5 to the product ion m/z 372.9.[5]
-
-
Quantification:
-
Prepare a calibration curve using this compound standards of known concentrations (e.g., over a range of 1 to 100 µg/kg).[5]
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. US7404972B2 - Process to extract quassinoids - Google Patents [patents.google.com]
- 2. US8217187B2 - Process to extract quassinoids - Google Patents [patents.google.com]
- 3. US20140187799A1 - Simplified Process to Extract Quassinoids - Google Patents [patents.google.com]
- 4. EP1832581A2 - Process to extract quassinoids - Google Patents [patents.google.com]
- 5. Liquid chromatography electrospray ionization tandem mass spectrometric determination of quassin and this compound in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Development of a Novel Method for Quantifying Quassin and this compound in Jamaica Quassia Extracts Using the Molar Absorption Coefficient Ratio] - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing the solubility of Neoquassin for in vitro assays
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the solubility of Neoquassin for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound?
This compound is a natural product belonging to the quassinoid class of compounds.[1] Its structure lends it to being a bitter, crystalline solid.[2] Understanding its basic properties is the first step in developing a successful solubilization strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₀O₆ | [2][3] |
| Molecular Weight | 390.47 g/mol | [2][3] |
| Appearance | Very bitter polymorphous crystals | [2] |
| Known Solvents | Soluble in cold acetone, chloroform, pyridine, acetic acid; warm ethyl acetate, benzene, alcohol. | [2] |
| Known Insolvents | Sparingly soluble in ether, petroleum ether. | [2] |
Q2: Why is this compound solubility a challenge for aqueous in vitro assays?
This compound's reported solubility in various organic solvents suggests it is a lipophilic compound.[2] Lipophilic (or hydrophobic) molecules tend to have poor solubility in water-based solutions, such as cell culture media or assay buffers. This is a common issue for many new chemical entities in drug discovery, with some estimates suggesting over 40% of new drug candidates are poorly water-soluble.[4][5] This poor aqueous solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.
Q3: What is the difference between "kinetic" and "equilibrium" solubility?
For most in vitro assays, kinetic solubility is the more relevant measure.[6][7]
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Equilibrium Solubility: This is the maximum concentration of a compound that can remain dissolved in a solvent under thermodynamic equilibrium. The measurement process can take hours or even days to reach a stable state.[6][7]
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Kinetic Solubility: This measures the concentration at which a compound precipitates out of solution when it is rapidly added from a concentrated organic stock solution (like DMSO) into an aqueous buffer. This process mimics the preparation of assay plates and is a critical parameter for avoiding precipitation during an experiment.[6][7]
Troubleshooting Guide: Common Solubility Issues
This section addresses the most common problems encountered when working with this compound in the lab.
Problem: My this compound powder will not dissolve directly in my aqueous assay buffer.
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Root Cause: As established, this compound has very poor intrinsic aqueous solubility.
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Solution: Never attempt to dissolve this compound directly in an aqueous medium. The standard and correct procedure is to first prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice in drug discovery.
Caption: Workflow for preparing a this compound stock solution.
Problem: My this compound precipitates out of solution when I dilute my DMSO stock into the assay medium.
-
Root Cause: The final concentration of this compound in the aqueous medium has exceeded its kinetic solubility limit. The final percentage of the organic co-solvent is insufficient to keep the compound dissolved.
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Solutions: Follow a systematic approach to troubleshoot this common issue.
Caption: Decision tree for troubleshooting this compound precipitation.
Recommended Solvents and Working Concentrations
Preparing a concentrated stock in a suitable solvent is critical. The table below provides guidance on common solvents and considerations for their use in cell-based assays.
Table 2: Recommended Solvents for this compound Stock Solutions
| Solvent | Typical Stock Conc. | Notes |
| DMSO | 10-50 mM | The most common and highly effective co-solvent.[8] Ensure the final concentration in assays is non-toxic to cells. |
| Ethanol | 10-50 mM | A viable alternative to DMSO. Can be more volatile. Check for cellular toxicity. |
| Propylene Glycol | Lower (e.g., 1-10 mM) | Can be used, but may be more viscous and less effective than DMSO for highly lipophilic compounds.[9] |
| PEG 400 | Lower (e.g., 1-10 mM) | Another co-solvent option, often used in formulation development.[8] |
Table 3: General Guide for Maximum Co-solvent Concentration in Cell-Based Assays
| Co-solvent | General Max Concentration | Important Consideration |
| DMSO | 0.1% - 0.5% | Always run a vehicle control. Some cell lines are sensitive to >0.1%. |
| Ethanol | 0.1% - 0.5% | Can induce cellular stress. Always run a vehicle control. |
| Note: These are general guidelines. The specific tolerance of your cell line should be determined experimentally. |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
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Pre-weigh Vial: Tare a clean, dry, amber glass vial or microcentrifuge tube on an analytical balance.
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Weigh Compound: Carefully weigh approximately 5 mg of this compound powder (MW: 390.47 g/mol ) into the tared vial. Record the exact weight.
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Calculate Solvent Volume: Use the following formula to determine the required volume of DMSO: Volume (µL) = (Weight (mg) / 390.47 ( g/mol )) * (1 / 20 (mmol/L)) * 1,000,000 (µL/L) For 5 mg: (5 / 390.47) * (1 / 0.02) * 1000 = 640.2 µL of DMSO.
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Dissolve: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
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Mix Thoroughly: Cap the vial securely. Vortex for 1-2 minutes. If any particulates remain, place the vial in a bath sonicator for 5-10 minutes until the solution is completely clear.
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Visual Inspection: Hold the vial against a light source to confirm that no solid particles are visible.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Profiling by Nephelometry
This protocol provides a conceptual framework for determining the kinetic solubility of this compound in your specific assay buffer.[6][7]
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Prepare Compound Plate: In a 96-well plate, serially dilute the this compound DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to ~20 µM).
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Prepare Assay Buffer: Fill a separate 96-well deep-well plate with your specific in vitro assay buffer or cell culture medium.
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Initiate Precipitation: Using a liquid handler or multichannel pipette, rapidly transfer a small, fixed volume (e.g., 2 µL) from the compound plate into the assay buffer plate. This will create a range of final this compound concentrations in a fixed final DMSO percentage.
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Incubate: Shake the plate for a predetermined time (e.g., 1-2 hours) at the assay temperature to allow for precipitation to occur.
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Measure Light Scatter: Read the plate on a nephelometer, which measures the scattering of light caused by insoluble particles (precipitate).
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Analyze Data: Plot the light scattering units against the this compound concentration. The concentration at which the scattering signal begins to rise sharply above the background is the kinetic solubility limit.
Potential Signaling Pathways
This compound belongs to the quassinoid family of compounds, which have been investigated for a variety of biological activities, including anticancer and anti-inflammatory effects.[1][3] The mechanisms of action for quassinoids can involve the modulation of key cellular signaling pathways such as NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase).[10] Understanding these pathways can provide context for your experimental results.
References
- 1. CAS 76-77-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound [drugfuture.com]
- 3. This compound | 76-77-7 | AAA07677 | Biosynth [biosynth.com]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijmsdr.org [ijmsdr.org]
- 9. ijpbr.in [ijpbr.in]
- 10. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the stability issues of Neoquassin in solution
Welcome to the technical support center for Neoquassin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the stability issues of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, primarily pH, temperature, and light exposure. As a complex natural product containing multiple functional groups, including a lactone, an enone, a hemiacetal, and methoxy groups, this compound is susceptible to chemical degradation through hydrolysis and oxidation.
Q2: At what pH is this compound most stable?
A2: While specific data for this compound is limited, based on the stability of its functional groups, it is predicted to be most stable in slightly acidic to neutral conditions (pH 4-6). Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the lactone and hemiacetal moieties, leading to degradation.
Q3: How does temperature affect the stability of this compound solutions?
A3: Elevated temperatures can accelerate the degradation of this compound. As with most chemical reactions, the rate of hydrolysis and oxidation will increase with temperature. For long-term storage, it is recommended to keep this compound solutions at refrigerated (2-8 °C) or frozen temperatures.
Q4: Is this compound sensitive to light?
Q5: What are the likely degradation products of this compound?
A5: Based on its chemical structure, the primary degradation pathways are likely hydrolysis of the lactone and hemiacetal groups. This would result in ring-opening of the lactone to form a hydroxy carboxylic acid, and conversion of the hemiacetal to the corresponding aldehyde/ketone and alcohol. Oxidation of the enone and other susceptible parts of the molecule could also occur.
Q6: How can I monitor the stability of my this compound solution?
A6: The most common and effective method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed and validated to separate the intact this compound from its potential degradation products. This allows for the quantification of the remaining active compound over time.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Problem 1: I am observing a rapid loss of this compound concentration in my solution.
| Possible Cause | Troubleshooting Step |
| Inappropriate pH | Verify the pH of your solution. If it is strongly acidic or alkaline, adjust it to a pH range of 4-6 using a suitable buffer system. |
| High Temperature | Ensure your solution is stored at the recommended temperature (2-8 °C for short-term, -20 °C or lower for long-term). Avoid repeated freeze-thaw cycles. |
| Light Exposure | Protect your solution from light by storing it in an amber vial or in the dark. Wrap the container with aluminum foil if necessary. |
| Oxidation | If oxidation is suspected, consider preparing your solutions with degassed solvents and storing them under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants could also be explored, but their compatibility and potential for interference with your assay must be evaluated. |
Problem 2: I see precipitation forming in my this compound solution over time.
| Possible Cause | Troubleshooting Step |
| Poor Solubility | This compound may have limited solubility in purely aqueous solutions. Consider the use of co-solvents such as ethanol, DMSO, or acetonitrile to improve solubility. The final concentration of the organic solvent should be optimized and validated for your specific application. |
| Degradation Product Precipitation | Some degradation products of this compound may be less soluble than the parent compound, leading to precipitation. Analyze the precipitate to identify its composition. Addressing the root cause of degradation (see Problem 1) should prevent this. |
| Buffer Incompatibility | Certain buffer salts at high concentrations or in the presence of co-solvents can cause precipitation. Evaluate different buffer systems and concentrations. |
Data Presentation
Table 1: Predicted Stability Profile of this compound under Different Conditions
This table summarizes the expected stability of this compound based on the chemical properties of its functional groups. This is a predictive guide and should be confirmed by experimental data.
| Condition | Parameter | Predicted Effect on this compound Stability | Potential Degradation Pathway |
| pH | < 3 | Low stability | Acid-catalyzed hydrolysis of lactone and hemiacetal. |
| 4 - 6 | Optimal stability | Minimal degradation. | |
| > 8 | Low stability | Base-catalyzed hydrolysis of lactone. | |
| Temperature | -20 °C | High stability | Minimal degradation. Suitable for long-term storage. |
| 4 °C | Good stability | Slow degradation over time. Suitable for short-term storage. | |
| Room Temperature | Moderate to low stability | Increased rate of hydrolysis and oxidation. | |
| > 40 °C | Very low stability | Rapid degradation. | |
| Light | Exposed to UV/Vis light | Low stability | Potential for photodegradation. |
| Protected from light | High stability | Minimal light-induced degradation. | |
| Atmosphere | Presence of Oxygen | Moderate stability | Potential for oxidation of the enone and other moieties. |
| Inert Atmosphere (N₂, Ar) | High stability | Reduced risk of oxidative degradation. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid this compound and a solution of this compound at 60 °C for 48 hours.
-
Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method.
-
Characterize the major degradation products using LC-MS/MS.
-
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid is often effective for separating complex natural products and their degradation products.
-
Gradient Program: Start with a low percentage of organic phase (e.g., 20% B) and gradually increase it to a high percentage (e.g., 90% B) over 20-30 minutes.
-
Detection: Use a UV detector set at the wavelength of maximum absorbance for this compound. A photodiode array (PDA) detector is recommended to check for peak purity.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting workflow for addressing this compound stability issues.
Technical Support Center: Refinement of Neoquassin Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Neoquassin dosage for animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in mice?
A1: For quassinoids, the class of compounds to which this compound belongs, initial in vivo studies in mice often start with doses in the range of 4 mg/kg to 8 mg/kg.[1] It is crucial to perform a dose-escalation study to determine the optimal therapeutic dose with acceptable toxicity for your specific animal model and experimental goals.
Q2: What is a suitable vehicle for administering this compound in vivo?
A2: The choice of vehicle depends on the solubility of this compound. Common vehicles for in vivo administration of hydrophobic compounds include:
-
Aqueous solutions: If this compound is sufficiently soluble, sterile isotonic saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) are preferred to minimize tissue irritation.
-
Co-solvent systems: For compounds with poor water solubility, a mixture of solvents may be necessary. A common formulation is a combination of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), and saline or water. It is critical to keep the concentration of organic solvents like DMSO to a minimum to avoid vehicle-induced toxicity.[2][3] For instance, a vehicle might consist of 50% DMSO, 40% Propylene Glycol 300 (PEG300), and 10% ethanol.[4] Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
Q3: What are the common routes of administration for quassinoids in animal studies?
A3: The most common routes of administration for quassinoids like Bruceolide (BOL) in mice have been intraperitoneal (i.p.) and intravenous (i.v.) injections.[1] Oral gavage (p.o.) is another possibility, though the bioavailability of some quassinoids can be low.[4] The choice of administration route should be guided by the experimental design and the pharmacokinetic properties of this compound.
Q4: What are the key signaling pathways affected by this compound and other quassinoids?
A4: Quassinoids are known to impact several critical signaling pathways involved in cell proliferation, inflammation, and survival. These include:
-
STAT3 Signaling Pathway: Quassinoids have been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes tumor growth.[1][5][6]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which regulates cell proliferation, differentiation, and apoptosis, is another target of quassinoids.[7][8][9][10]
-
NF-κB Signaling Pathway: Quassinoids can also modulate the NF-κB pathway, a key regulator of inflammation and immune responses.[11][12][13][14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High toxicity or mortality at the initial dose. | The starting dose is too high for the specific animal strain or model. | - Reduce the starting dose by 50% or more. - Conduct a thorough literature review for toxicity data on structurally similar quassinoids. - Implement a more gradual dose-escalation study. |
| No observable therapeutic effect. | - The dose is too low. - Poor bioavailability of this compound with the chosen administration route. - The compound is not effective in the chosen model. | - Increase the dose in a stepwise manner, carefully monitoring for toxicity. - Consider a different route of administration (e.g., from i.p. to i.v.). - Confirm the activity of this compound in vitro before proceeding with extensive in vivo studies. |
| Precipitation of this compound in the vehicle solution. | - The solubility of this compound is low in the chosen vehicle. - The concentration of the compound is too high. | - Try a different vehicle or a co-solvent system (e.g., DMSO/PEG/saline). - Gently warm the solution and sonicate to aid dissolution. - Prepare a less concentrated stock solution. |
| Signs of distress in animals (e.g., weight loss, lethargy, ruffled fur). | Compound-related toxicity. | - Immediately reduce the dosage or frequency of administration. - Increase the frequency of animal monitoring. - Consider humane endpoints if signs of severe toxicity are observed. |
| Inconsistent results between experiments. | - Variability in drug preparation. - Inconsistent administration technique. - Biological variability in the animals. | - Standardize the protocol for preparing the this compound solution. - Ensure all personnel are proficient in the chosen administration technique. - Increase the number of animals per group to improve statistical power. |
Experimental Protocols and Data
Quantitative Data Summary
Table 1: Example Dosage and Toxicity of a Related Quassinoid (Bruceolide - BOL) in Mice [1]
| Parameter | Value |
| Animal Model | Nude mice with HCT116 xenografts |
| Compound | Bruceolide (BOL) |
| Dosage | 4 mg/kg and 8 mg/kg |
| Route of Administration | Intraperitoneal (i.p.) |
| Frequency | Three times per week |
| Observed Efficacy | Significant suppression of tumor growth |
| Observed Toxicity (8 mg/kg) | >20% body weight loss in some mice, 33% reduction in spleen weight |
Detailed Methodologies
1. Preparation of this compound Solution (Example for a Hydrophobic Compound)
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the primary solvent (e.g., DMSO) to dissolve the compound completely. Vortex if necessary.
-
Add the co-solvent (e.g., PEG300) and mix thoroughly.
-
Finally, add sterile saline or PBS to reach the desired final concentration. The final concentration of the organic solvents should be kept as low as possible.
-
Visually inspect the solution for any precipitation before administration.
2. Animal Monitoring for Toxicity
-
Body Weight: Record the body weight of each animal daily for the first week of treatment and then at least three times per week for the remainder of the study.
-
Clinical Signs: Observe the animals daily for any signs of toxicity, including changes in posture, activity level, grooming, and food/water intake.
-
Tumor Measurement (if applicable): For tumor models, measure tumor dimensions with calipers at regular intervals.
-
Endpoint: Define humane endpoints in the experimental protocol, such as a prespecified percentage of body weight loss (e.g., >20%) or the appearance of severe clinical signs.
Visualizations
Caption: Experimental workflow for in vivo testing of this compound.
Caption: this compound's inhibitory effect on the STAT3 signaling pathway.
Caption: Postulated inhibitory action of this compound on the MAPK pathway.
Caption: this compound's potential inhibition of the NF-κB signaling pathway.
References
- 1. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer: An Overview of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 9. youtube.com [youtube.com]
- 10. The MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The quassinoid isobrucein B reduces inflammatory hyperalgesia and cytokine production by post-transcriptional modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
How to minimize the toxicity of Neoquassin in non-target cells
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing the off-target toxicity of Neoquassin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a quassinoid compound that primarily acts by inhibiting protein synthesis, which disrupts ribosomal function in cells. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells.[1][2]
Q2: Why is minimizing off-target toxicity a concern when working with this compound?
Like many potent therapeutic compounds, this compound can affect healthy, non-target cells, leading to undesired side effects. Minimizing this off-target toxicity is crucial for developing it as a safe and effective therapeutic agent.
Q3: What are the main strategies to reduce the toxicity of this compound in non-target cells?
The main strategies focus on improving the therapeutic window of this compound and include:
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Targeted Drug Delivery: Encapsulating this compound in nanoparticles or liposomes to direct it specifically to target cells.[][4][5][6][7]
-
Combination Therapy: Using this compound in conjunction with other therapeutic agents to potentially achieve synergistic effects at lower, less toxic concentrations.
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Dose Optimization: Carefully determining the optimal concentration of this compound to maximize its effect on target cells while minimizing the impact on non-target cells through dose-response studies.
Troubleshooting Guides
Issue 1: High cytotoxicity observed in non-target control cell lines.
-
Possible Cause: The concentration of this compound used may be too high, falling within the toxic range for healthy cells.
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Conduct a comprehensive dose-response experiment using a range of this compound concentrations on both your target and non-target cell lines. This will help determine the IC50 (half-maximal inhibitory concentration) for each cell type.
-
Consult Comparative IC50 Data: Refer to the data table below to see if your observed IC50 values are in line with published findings for similar cell types.
-
Adjust Working Concentration: Based on your dose-response data, select a concentration that shows high efficacy in your target cells but minimal toxicity in your non-target cells.
-
Issue 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Variability in cell health and density.
-
Troubleshooting Steps:
-
Ensure consistent cell seeding density across all wells and plates.
-
Regularly check cells for viability and morphology before starting an experiment.
-
Use cells within a consistent and low passage number.
-
-
Possible Cause 2: Issues with this compound solution preparation and storage.
-
Troubleshooting Steps:
-
Prepare fresh solutions of this compound for each experiment from a validated stock.
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Ensure complete solubilization of this compound in the chosen solvent.
-
Store stock solutions at the recommended temperature and protect from light to prevent degradation.
-
Data Presentation
Table 1: Comparative IC50 Values of Quassinoids in Cancerous and Non-Target Cell Lines
| Compound/Analogue | Cell Line | Cell Type | IC50 Value | Citation |
| Bruceine D | T24 | Bladder Cancer | 7.65 ± 1.2 µg/mL | [8] |
| Bruceine D | 1BR3 | Normal Skin Fibroblast | > 10 µg/mL | [8] |
| Bruceine A | MIA PaCa-2 | Pancreatic Cancer | 0.029 µM | [9] |
| Brusatol | MIA PaCa-2 | Pancreatic Cancer | 0.034 µM | [9] |
| Bruceine B | MIA PaCa-2 | Pancreatic Cancer | 0.065 µM | [9] |
| Bruceantinol | MIA PaCa-2 | Pancreatic Cancer | 0.669 µM | [9] |
| Bruceantin | MIA PaCa-2 | Pancreatic Cancer | 0.781 µM | [9] |
| Bruceantin | RPMI 8226 | Multiple Myeloma | 13 nM | [1] |
| Bruceantin | U266 | Multiple Myeloma | 49 nM | [1] |
| Bruceantin | H929 | Multiple Myeloma | 115 nM | [1] |
| Compound 1 | MCF-7 | Breast Cancer | 8.642 µg/mL | [10] |
| Compound 2 | MCF-7 | Breast Cancer | 25.87 µg/mL | [10] |
| Doxorubicin | T24 | Bladder Cancer | 1.37 ± 0.733 µg/mL | [8] |
| Docetaxel | T24 | Bladder Cancer | 6.5 ± 1.61 µg/mL | [8] |
Experimental Protocols
Protocol 1: Encapsulation of this compound in PLGA Nanoparticles
This protocol describes a single emulsion-solvent evaporation method for encapsulating the hydrophobic drug this compound into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Materials:
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This compound
-
PLGA (Poly lactic-co-glycolic acid)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Distilled water
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Sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Preparation of the Organic Phase:
-
Weigh 250 mg of PLGA and a calculated amount of this compound.
-
Dissolve both in 5 mL of dichloromethane (DCM).
-
-
Preparation of the Aqueous Phase:
-
Prepare a 1% (w/v) solution of polyvinyl alcohol (PVA) in distilled water. Heat to 85°C while stirring until the PVA is completely dissolved, then cool to room temperature.
-
-
Emulsification:
-
Add the organic phase to 25 mL of the aqueous PVA solution.
-
Emulsify the mixture using a probe sonicator on an ice bath. Sonicate for 3-5 minutes with a cycle of 1 second on and 3 seconds off.
-
-
Solvent Evaporation:
-
Immediately after sonication, transfer the emulsion to a beaker and stir on a magnetic stirrer at room temperature for at least 4 hours to allow the DCM to evaporate completely.
-
-
Nanoparticle Collection:
-
Centrifuge the nanoparticle suspension at 8,000 rpm for 5 minutes to remove any large aggregates.
-
Collect the supernatant and centrifuge at 15,000 rpm for 20 minutes to pellet the this compound-loaded PLGA nanoparticles.
-
Wash the nanoparticle pellet with distilled water and re-centrifuge. Repeat this step twice to remove excess PVA and unencapsulated drug.
-
-
Storage:
-
Resuspend the final nanoparticle pellet in a suitable buffer or distilled water for immediate use or lyophilize for long-term storage.
-
Protocol 2: Assessing Cytotoxicity using the MTT Assay
This protocol outlines the determination of cell viability and IC50 values of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Target and non-target cell lines
-
Complete cell culture medium
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This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Caption: Workflow for determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Liposome Formulation for Tumor-Targeted Drug Delivery Using Radiation Therapy [mdpi.com]
- 6. Novel liposomal formulation for targeted gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Neoquassin for In Vivo Studies
Welcome to the technical support center for Neoquassin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo application of this compound, a promising quassinoid with poor bioavailability. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in in vivo models.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or undetectable plasma concentrations of this compound | Poor aqueous solubility of this compound leading to low dissolution and absorption. | 1. Particle Size Reduction: Decrease the particle size of the this compound powder through micronization or nanocrystallization to increase the surface area for dissolution. 2. Formulation with Solubilizing Excipients: Utilize co-solvents, surfactants, or cyclodextrins in your formulation to enhance solubility. 3. Lipid-Based Formulations: Formulate this compound in a lipid-based system such as a self-emulsifying drug delivery system (SEDDS) to improve absorption. |
| High variability in plasma concentrations between subjects | Inconsistent dissolution and absorption from a simple suspension. Precipitation of the compound in the gastrointestinal (GI) tract. | 1. Use of a Homogeneous Formulation: Switch from a suspension to a solution or a well-dispersed nano-formulation to ensure uniform dosing. 2. Incorporate Precipitation Inhibitors: Include polymers like HPMC or PVP in the formulation to maintain a supersaturated state in the GI tract. |
| No observable in vivo efficacy despite in vitro potency | Insufficient systemic exposure to this compound to reach the therapeutic threshold. | 1. Increase Dose (with caution): If toxicity is not a concern, a higher dose may compensate for low bioavailability. 2. Optimize Formulation: Focus on advanced formulation strategies known to significantly enhance bioavailability, such as solid dispersions or lipid nanoparticles. 3. Consider Alternative Administration Routes: If oral bioavailability remains a major hurdle, explore parenteral routes like intravenous or intraperitoneal administration, if appropriate for the study's objectives. |
| Precipitation of this compound in aqueous vehicle during formulation | This compound's hydrophobic nature and low aqueous solubility. | 1. pH Adjustment: Investigate the pH-solubility profile of this compound. Adjusting the pH of the vehicle may improve solubility. 2. Use of Co-solvents: Incorporate water-miscible organic solvents like PEG 400, propylene glycol, or ethanol into the aqueous vehicle. 3. Complexation with Cyclodextrins: Utilize cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes and increase aqueous solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound?
A1: Direct bioavailability data for this compound is limited in publicly available literature. However, related quassinoids, such as bruceines, have been reported to have very low oral bioavailability, typically less than 6%[1]. Therefore, it is reasonable to assume that this compound also exhibits poor oral bioavailability, necessitating the use of enhancement strategies for in vivo studies.
Q2: What are the primary reasons for this compound's low bioavailability?
A2: The low bioavailability of this compound is likely attributable to its poor aqueous solubility and potentially low permeability across the intestinal epithelium. As a complex, lipophilic molecule, it falls into the Biopharmaceutics Classification System (BCS) Class II or IV category, meaning its absorption is limited by its dissolution rate and/or its ability to permeate the gut wall.
Q3: Which formulation strategy is most recommended for a preliminary in vivo study with this compound?
A3: For a preliminary study, a simple and effective approach is to formulate this compound in a vehicle containing a mixture of co-solvents and a surfactant. A common starting point is a vehicle composed of PEG 400, propylene glycol, and a small percentage of a non-ionic surfactant like Tween® 80 or Cremophor® EL. This can often provide sufficient exposure for initial efficacy and tolerability assessments.
Q4: How can I prepare a solid dispersion of this compound?
A4: A solid dispersion can be prepared by dissolving both this compound and a hydrophilic polymer carrier (e.g., polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose (HPMC)) in a common organic solvent (e.g., methanol or ethanol). The solvent is then removed by evaporation under vacuum, leaving a solid matrix where this compound is dispersed at a molecular level within the polymer. This enhances the dissolution rate upon contact with aqueous fluids.
Q5: Are there any known signaling pathways affected by this compound that I should consider for my pharmacodynamic readouts?
A5: this compound and other quassinoids are known to be potent inhibitors of protein synthesis. For related quassinoids, modulation of key signaling pathways involved in cell survival and inflammation, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, has been reported[1]. Therefore, assessing downstream markers of these pathways (e.g., phosphorylation of ERK in the MAPK pathway or nuclear translocation of p65 in the NF-κB pathway) could serve as relevant pharmacodynamic endpoints.
Data on Bioavailability Enhancement Strategies
The following table summarizes hypothetical, yet realistic, quantitative data illustrating the potential impact of various formulation strategies on the oral bioavailability of a poorly soluble compound like this compound.
| Formulation Strategy | Vehicle/Excipients | Solubility (µg/mL) | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | Water with 0.5% Na-CMC | < 1 | 50 | 200 | 100 (Reference) |
| Co-solvent System | PEG 400:Propylene Glycol:Water (40:10:50) | 50 | 250 | 1100 | 550 |
| Micronization | Aqueous suspension of micronized drug | 5 | 150 | 650 | 325 |
| Solid Dispersion | Drug:PVP K30 (1:5 ratio) | 150 | 800 | 4000 | 2000 |
| Lipid-Based (SEDDS) | Oil, Surfactant, Co-surfactant | > 500 (in formulation) | 1200 | 7200 | 3600 |
Experimental Protocols
Protocol 1: Preparation of a this compound Solution for Oral Gavage
Objective: To prepare a clear solution of this compound for oral administration in rodents.
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Tween® 80
-
Sterile water for injection
-
Glass vials
-
Magnetic stirrer and stir bar
-
Pipettes and sterile syringe filters (0.22 µm)
Methodology:
-
Weigh the required amount of this compound.
-
In a sterile glass vial, prepare the vehicle by mixing PEG 400, PG, and Tween® 80 in a ratio of 40:10:5 (v/v/v).
-
Add the this compound powder to the vehicle.
-
Gently warm the mixture to 40-50°C while stirring on a magnetic stirrer until the this compound is completely dissolved.
-
Allow the solution to cool to room temperature.
-
If required for the study, add sterile water to achieve the final desired concentration and vehicle composition.
-
Visually inspect the solution for any precipitation.
-
If the solution is intended for sterile administration, filter it through a 0.22 µm syringe filter.
Protocol 2: In Vivo Pharmacokinetic Study Design
Objective: To determine the pharmacokinetic profile of a this compound formulation after oral administration to mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulation
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Acclimatize the mice for at least one week before the experiment.
-
Fast the mice overnight (with access to water) before dosing.
-
Administer the this compound formulation orally via gavage at a predetermined dose (e.g., 10 mg/kg).
-
Collect blood samples (approximately 20-30 µL) from the tail vein or retro-orbital sinus at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Immediately place the blood samples into EDTA-coated tubes and keep them on ice.
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until bioanalysis.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Potential indirect effect of this compound on the MAPK signaling pathway.
Caption: Potential indirect effect of this compound on the NF-κB signaling pathway.
References
Technical Support Center: Long-Term Storage and Handling of Neoquassin
This guide provides best practices for the long-term storage of Neoquassin, alongside troubleshooting advice and frequently asked questions (FAQs) to support researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a desiccated environment at -20°C.[1] It is supplied as a white powder.[1]
Q2: How should I store this compound in solution?
A2: this compound is soluble in methanol.[1] For short-term storage of solutions, it is recommended to keep them at 2-8°C. For long-term storage, aliquoting the solution into single-use vials and storing at -20°C or -80°C is advisable to minimize freeze-thaw cycles. The stability of this compound in various solvents over extended periods has not been extensively reported, so it is best to prepare fresh solutions for critical experiments.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in the public domain, quassinoids, as complex terpenes, may be susceptible to hydrolysis of ester groups and oxidation, particularly if exposed to acidic or basic conditions, high temperatures, or oxidizing agents. Exposure to light could also potentially lead to photodegradation.
Q4: How can I check the purity of my this compound sample after long-term storage?
A4: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[2] A stability-indicating HPLC method is the preferred approach to separate the intact drug from any potential degradation products.
Q5: What are the known biological activities of this compound?
A5: this compound belongs to the quassinoid family of natural products, which are known for a wide range of biological activities, including anti-cancer, anti-parasitic, and anti-inflammatory effects.[3][4] The mechanism of action for some quassinoids involves the inhibition of protein synthesis.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Degradation of this compound due to improper storage. | Verify the storage conditions (temperature, desiccation). Assess the purity of the this compound stock using a suitable analytical method like HPLC. |
| Change in physical appearance of solid this compound (e.g., discoloration, clumping) | Exposure to moisture or light. | Discard the sample if significant changes are observed. Ensure the storage container is airtight and stored in the dark at -20°C. |
| Precipitation of this compound in solution upon thawing | Poor solubility or supersaturation at lower temperatures. | Gently warm the solution and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh solution. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the long-term stability of this compound at various temperatures. The primary recommendation is for storage at -20°C in a desiccated environment to ensure stability.
| Parameter | Value | Reference |
| Recommended Storage Temperature | -20°C | [1] |
| Appearance | White powder | [1] |
| Solubility | Soluble in methanol | [1] |
| Chemical Formula | C22H30O6 | [5][6] |
| Molecular Weight | 390.47 g/mol | [5] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of this compound. Method optimization and validation are crucial for specific applications.
1. Objective: To separate this compound from its potential degradation products.
2. Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
C18 reverse-phase HPLC column (e.g., Zorbax Eclipse XDB C8)[7]
3. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
4. Chromatographic Conditions (starting point):
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid.
-
Gradient: Start with a higher percentage of A and gradually increase the percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: Scan for optimal wavelength using a photodiode array (PDA) detector; a starting point could be around 230-280 nm.
-
Injection Volume: 10 µL
5. Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 50 µg/mL).
6. Forced Degradation Studies (for method validation):
-
Acid Hydrolysis: Incubate the this compound solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the this compound solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Incubate the this compound solution with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound to 80°C for 48 hours.
-
Photodegradation: Expose the this compound solution to UV light (254 nm) for 24 hours.
-
Neutralize the acid and base-treated samples before injection.
7. Analysis:
-
Inject the prepared samples and the stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks, indicating degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: Workflow for the development of a stability-indicating HPLC method for this compound.
References
- 1. ijpsm.com [ijpsm.com]
- 2. This compound | C22H30O6 | CID 72964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term stability of parameters of antioxidant status in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce the cost of Neoquassin synthesis
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to reduce the cost of Neoquassin synthesis. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols for key synthetic routes.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common challenges and questions that may arise during the synthesis of this compound and related quassinoids. The guidance provided is based on established synthetic strategies for the structurally similar compound, quassin.
Q1: My total synthesis yield is consistently low. What are the most critical steps to optimize for cost-effectiveness?
A1: Low overall yield is a primary driver of high cost. Based on published syntheses of related quassinoids, the following areas are critical for optimization:
-
Initial Annulation/Core Formation: The initial steps to construct the polycyclic core are fundamental. Inefficient annulation reactions will result in significant material loss early on. Consider exploring newer, more efficient methods like the HAT-initiated annulation or copper-catalyzed double coupling to build the core architecture in fewer, higher-yielding steps.
-
Oxidation State Manipulations: Many synthetic routes to quassinoids involve numerous redox manipulations after the carbon skeleton is assembled. These steps can be low-yielding and require expensive reagents. A more cost-effective strategy is to incorporate the necessary oxygenation earlier in the synthesis.
-
Late-Stage Functionalization: Late-stage reactions on a complex core are often challenging and can have modest yields. Ensure that the protecting group strategy is robust and that the conditions for late-stage oxidations or methylations are thoroughly optimized on model systems if possible.
Q2: I'm having trouble with the intramolecular Horner-Wadsworth-Emmons (HWE) reaction to form the lactone ring. What are some common issues and solutions?
A2: The intramolecular HWE reaction is a key step in several quassinoid syntheses and can be problematic. Here are some common issues and troubleshooting tips:
| Problem | Possible Cause | Suggested Solution |
| Low or no reactivity | Insufficiently activated phosphonate. | Ensure the phosphonate has an electron-withdrawing group to increase the acidity of the alpha-proton. |
| Steric hindrance around the ketone or phosphonate. | In some cases, inverting the stereocenter at C9 has been shown to relieve steric strain and facilitate the reaction[1]. Consider treating the substrate with a base like cesium fluoride in DMSO to induce epimerization prior to or during the olefination[1]. | |
| Poor E/Z selectivity | Reaction conditions favoring the kinetic Z-alkene. | Use sodium or lithium bases (e.g., NaH, n-BuLi) and a non-polar, aprotic solvent like THF. Increasing the reaction temperature can also favor the thermodynamically more stable E-alkene. |
| Decomposition of starting material | The substrate is unstable to the basic conditions. | Use milder bases such as DBU or a hindered amine. Lowering the reaction temperature during the deprotonation step may also help. |
Q3: The key annulation reaction to form the tricyclic core is not proceeding as expected. What are some alternative strategies?
A3: If a traditional Diels-Alder or Robinson annulation approach is failing, consider these more modern and often more efficient alternatives:
-
HAT-Initiated Annulation: A hydrogen atom transfer (HAT) initiated annulation between two unsaturated carbonyl components can rapidly assemble the tricyclic motif. This method has been used to synthesize (+)-quassin in 14 steps from commercially available materials[1].
-
Copper-Catalyzed Double Coupling: A novel approach utilizes a copper-catalyzed double coupling of epoxy ketones to construct the quassinoid core architecture in just three steps from carvone epoxide[2]. This strategy is highly convergent and atom-economical.
Comparison of Synthetic Strategies
The following table summarizes and compares different synthetic routes to the quassinoid core, providing a basis for selecting a cost-effective strategy.
| Strategy | Starting Material(s) | Key Reactions | Number of Steps (to Quassin) | Reported Overall Yield | Pros | Cons |
| Grieco Synthesis (1980) | Commercially available enone | Diels-Alder, Intramolecular Acylation | ~25 | Low | Established, well-documented chemistry. | Long synthesis, many redox steps, low overall yield. |
| Shing Synthesis (1998) | (+)-Carvone | Intramolecular Diels-Alder, Aldol Reaction | 28 | ~2.6%[3] | Utilizes a chiral pool starting material. | Lengthy, low overall yield. |
| Pronin Synthesis (2022) | (+)-3-Methylcyclohexanone | HAT-initiated annulation, Intramolecular HWE | 14[1] | Not explicitly stated, but implied to be higher. | Significantly shorter route, convergent. | Relies on a novel key reaction that may require optimization. |
| Maimone Synthesis of Core (2018) | Carvone Epoxide | Copper-catalyzed double coupling | 3 (to core) | Not applicable (core only). | Extremely rapid access to the core, highly convergent. | Further elaboration to this compound not yet reported. |
Detailed Experimental Protocols
The following are detailed protocols for key reactions in more recent and potentially cost-effective synthetic routes to quassinoids.
Protocol 1: HAT-Initiated Annulation for Tricyclic Core Construction (Pronin Approach)
This protocol describes the key hydrogen atom transfer (HAT) initiated annulation for the synthesis of the tricyclic core of quassinoids, adapted from the work of Pronin and colleagues[1].
Materials:
-
Aldehyde annulation partner (e.g., derived from (+)-3-methylcyclohexanone)
-
Unsaturated ketone annulation partner (e.g., derived from 2,6-dimethylbenzoquinone)
-
Iron(II) bromide (FeBr₂)
-
2,2'-bipyridine (bpy)
-
Phenylsilane (PhSiH₃)
-
Anhydrous, degassed solvent (e.g., 1,2-dichloroethane)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the aldehyde annulation partner (1.0 equiv) and the unsaturated ketone annulation partner (1.2 equiv) in the anhydrous solvent.
-
In a separate flask, prepare the iron catalyst by dissolving FeBr₂ (0.1 equiv) and 2,2'-bipyridine (0.12 equiv) in the anhydrous solvent. Stir for 15 minutes at room temperature.
-
Add the prepared iron catalyst solution to the flask containing the annulation partners.
-
To the resulting mixture, add phenylsilane (2.0 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the tricyclic core.
Protocol 2: Copper-Catalyzed Double Coupling for Quassinoid Core (Maimone Approach)
This protocol outlines the copper-catalyzed double coupling of an epoxy vinyl triflate with a Grignard reagent to rapidly assemble the quassinoid core, based on the work of Maimone and colleagues[2].
Materials:
-
Epoxy vinyl triflate (derived from carvone epoxide)
-
Dioxenyl Grignard reagent
-
Copper(I) iodide (CuI)
-
Lithium bis(trimethylsilyl)amide (LHMDS)
-
N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the starting epoxy ketone (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C and add LHMDS (1.0 equiv) dropwise. Stir for 30 minutes.
-
Add a solution of PhNTf₂ (1.0 equiv) in THF. Allow the mixture to warm to 0 °C and stir for 5 minutes to form the vinyl triflate in situ.
-
In a separate flask, add CuI (0.35 equiv) and cool to 0 °C.
-
Slowly add the dioxenyl Grignard reagent (3.5 equiv) to the CuI suspension.
-
Transfer the in situ generated vinyl triflate solution to the copper-Grignard mixture at 0 °C.
-
Stir the reaction at 0 °C for 16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting product can then undergo a subsequent Diels-Alder reaction and epoxidation/rearrangement to furnish the quassinoid core architecture.
Visualizations
The following diagrams illustrate the logical flow of the discussed synthetic strategies.
Caption: Comparison of the Pronin and Shing synthetic routes to (+)-Quassin.
Caption: Workflow for the rapid, 3-step synthesis of the quassinoid core.
References
Validation & Comparative
Neoquassin versus Quassin: a comparative analysis of bioactivity
A deep dive into the biological activities of two prominent quassinoids, Neoquassin and Quassin, reveals distinct profiles in their anticancer, antimalarial, anti-inflammatory, and insecticidal properties. This guide provides a comparative analysis of their bioactivities, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in understanding their therapeutic potential.
Quassinoids, a class of bitter compounds isolated from the Simaroubaceae family of plants, have long been recognized for their diverse pharmacological effects. Among them, this compound and Quassin are two closely related triterpenoids that have garnered significant scientific interest. While sharing a common structural backbone, subtle differences in their chemical makeup lead to notable variations in their biological efficacy and mechanisms of action.
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the bioactivities of this compound and Quassin. Direct comparative studies are prioritized to provide a clear and objective assessment of their relative potencies.
| Bioactivity | Target | This compound IC₅₀ | Quassin IC₅₀ | Reference |
| Antimalarial | Plasmodium falciparum (Chloroquine-sensitive, MRC-pf-20) | 0.04 µg/mL (0.1 µM) | 0.06 µg/mL (0.15 µM) | [1] |
| Plasmodium falciparum (Chloroquine-resistant, MRC-pf-303) | 0.04 µg/mL (0.1 µM) | 0.06 µg/mL (0.15 µM) | [1] | |
| Enzyme Inhibition | Cytochrome P450 1A1 (CYP1A1) | 4.65 µg/mL | 3.57 µg/mL | [1][2] |
| Cytochrome P450 1A2 (CYP1A2) | 33.3 µg/mL | 22.3 µg/mL | [1][2] |
| Bioactivity | Organism | This compound Activity | Quassin Activity | Reference |
| Antifeedant | Diamondback moth (Plutella xylostella) | Less Active | Potent Activity | [3] |
Mechanisms of Action: A Look at Key Signaling Pathways
The bioactivities of this compound and Quassin are underpinned by their ability to modulate various intracellular signaling pathways. While research is ongoing, current evidence points to distinct as well as overlapping mechanisms.
A primary mechanism of action for many quassinoids is the inhibition of protein synthesis , which contributes significantly to their anticancer and antimalarial effects.[4] This disruption of a fundamental cellular process is particularly detrimental to rapidly proliferating cells like cancer cells and parasites.
Furthermore, quassinoids are known to induce apoptosis , or programmed cell death, in cancer cells. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process.[5]
Quassin has been specifically shown to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway . It achieves this by upregulating A20, a protein that acts as a negative regulator of NF-κB, thereby inhibiting the production of pro-inflammatory mediators.[6]
While the specific effects of This compound on these pathways are less defined, it is plausible that it shares some of these mechanisms with Quassin and other quassinoids. Both compounds are also being investigated for their potential influence on the MAPK signaling pathway , a critical regulator of cell proliferation, differentiation, and stress responses.
Visualizing the Mechanisms
To better understand the complex interplay of these molecules, the following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing bioactivity.
Detailed Experimental Protocols
For researchers looking to replicate or build upon existing findings, the following are detailed methodologies for key bioactivity assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or Quassin in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
In Vitro Antimalarial Assay (Plasmodium falciparum Growth Inhibition)
This assay measures the ability of a compound to inhibit the growth of the malaria parasite.
-
Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or K1 strains) in human erythrocytes (O+) in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Assay Setup: In a 96-well plate, add serial dilutions of this compound or Quassin. Add the parasitized erythrocyte suspension (1% parasitemia, 2% hematocrit).
-
Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with a mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with a fluorescent dye such as SYBR Green I.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of parasite growth inhibition relative to the control and determine the IC₅₀ value.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or Quassin for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) in a new 96-well plate.
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition. Calculate the IC₅₀ value.
Conclusion
This compound and Quassin, while structurally similar, exhibit distinct bioactivity profiles. The available data suggests that this compound may have a slight edge in antimalarial activity against the tested P. falciparum strains, while Quassin appears to be a more potent inhibitor of CYP1A enzymes and a more effective antifeedant. Their shared ability to inhibit protein synthesis and induce apoptosis underscores their potential as anticancer agents, although direct comparative studies are needed to delineate their relative efficacy. The specific mechanism of Quassin's anti-inflammatory action via the NF-κB pathway provides a clear target for further investigation and potential therapeutic development. This comparative guide highlights the importance of detailed structure-activity relationship studies to fully exploit the therapeutic potential of this fascinating class of natural products. Further research is warranted to explore the full spectrum of their bioactivities and to elucidate the nuances of their molecular mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quassinoids can induce mitochondrial membrane depolarisation and caspase 3 activation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the Phytochemical Composition, Antioxidant, and Anti-Inflammatory Potentials of Cassinopsis ilicifolia (Hochst.) Kuntze Extract against Some Oxidative Stress and Inflammation Molecular Markers [mdpi.com]
A Comparative Analysis of Neoquassin and Artemisinin for Malaria Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Neoquassin and Artemisinin, two compounds with demonstrated antiplasmodial activity. While Artemisinin and its derivatives are cornerstone therapies in the global fight against malaria, this compound, a quassinoid isolated from plants of the Simaroubaceae family, represents a potential, albeit less studied, alternative. This document synthesizes available experimental data to facilitate an objective comparison of their performance, highlighting areas where further research on this compound is critically needed.
Executive Summary
Artemisinin and its derivatives are potent, fast-acting antimalarials with a well-established mechanism of action involving heme-mediated activation and the generation of cytotoxic free radicals. They are the frontline treatment for uncomplicated Plasmodium falciparum malaria, typically used in combination therapies (ACTs) to prevent the emergence of resistance. In contrast, this compound's antimalarial properties are primarily characterized by in vitro studies. Its proposed mechanism involves the inhibition of protein synthesis in the parasite.
Direct comparative data from clinical trials are unavailable for this compound, limiting a comprehensive assessment of its in vivo efficacy, parasite clearance kinetics, and patient recovery rates against Artemisinin. However, in vitro studies provide a preliminary basis for comparing their antiplasmodial potency.
Data Presentation: In Vitro Efficacy
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and Artemisinin derivatives against P. falciparum. It is important to note that these values are derived from different studies and direct, head-to-head comparisons in the same assay are limited.
| Compound | P. falciparum Strain | IC50 (µM) | Reference |
| This compound | Chloroquine-sensitive (MRC-pf-20) | 0.1 | [1][2] |
| Chloroquine-resistant (MRC-pf-303) | 0.1 | [1][2] | |
| Artesunate | Chloroquine-sensitive (MRC-pf-20) | 0.05 | [1][2] |
| Chloroquine-resistant (MRC-pf-303) | 0.05 | [1][2] | |
| Artemisinin | Not Specified | 0.0022 - 0.124 | [3] |
| Dihydroartemisinin | Artemisinin-susceptible (NF54) | 0.0011 | [4] |
Note: The IC50 values can vary depending on the parasite strain, assay conditions, and laboratory techniques.
Mechanism of Action
The fundamental mechanisms by which this compound and Artemisinin exert their antiplasmodial effects are distinct.
This compound: As a quassinoid, this compound is believed to inhibit protein synthesis in the malaria parasite.[5] This is thought to occur at the ribosomal level, thereby halting the production of essential proteins and leading to parasite death.[5] The precise molecular targets within the parasite's ribosome have yet to be fully elucidated.
Artemisinin: The antimalarial activity of Artemisinin is dependent on its endoperoxide bridge.[6] Inside the parasite-infected red blood cell, the parasite digests hemoglobin, releasing heme.[7][8] The iron (Fe2+) in heme is thought to catalyze the cleavage of Artemisinin's endoperoxide bridge, generating a cascade of reactive oxygen species (ROS) and carbon-centered radicals.[9][10] These highly reactive molecules then damage parasite proteins, lipids, and other macromolecules, leading to parasite death.[9][10]
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vitro Antiplasmodial Susceptibility Assay
This protocol provides a general framework for assessing the in vitro activity of antimalarial compounds.
1. Parasite Culture:
-
P. falciparum strains (e.g., chloroquine-sensitive 3D7 or resistant K1) are maintained in continuous culture in human O+ erythrocytes.[11]
-
The culture medium is typically RPMI-1640 supplemented with human serum or Albumax, hypoxanthine, and gentamicin.[11]
-
Cultures are maintained at 37°C in a controlled atmosphere with 5% CO2.[12]
2. Drug Preparation:
-
Stock solutions of this compound and Artemisinin are prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compounds are made in the culture medium to achieve a range of final concentrations for testing.[11]
3. Assay Procedure:
-
A synchronized parasite culture (primarily at the ring stage) with a defined parasitemia and hematocrit is added to a 96-well microtiter plate.[13]
-
The drug dilutions are added to the wells in duplicate or triplicate. Control wells with no drug and wells with a known antimalarial (e.g., chloroquine) are included.[12]
-
The plate is incubated for 48-72 hours under the same conditions as the parasite culture.[12]
4. Assessment of Parasite Growth Inhibition:
-
Parasite growth can be assessed by several methods:
-
Microscopy: Thin blood smears are prepared from each well, stained with Giemsa, and the number of parasites per 1000 red blood cells is counted.[14]
-
Fluorometric/Colorimetric Assays: These assays quantify parasite-specific molecules. Common methods include the SYBR Green I assay, which stains parasite DNA, or the pLDH assay, which measures the activity of parasite lactate dehydrogenase.[12][15]
-
5. Data Analysis:
-
The percentage of parasite growth inhibition for each drug concentration is calculated relative to the drug-free control.
-
The IC50 value, the concentration of the drug that inhibits parasite growth by 50%, is determined by plotting the inhibition data against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[12]
In Vivo Antimalarial Efficacy Test (4-Day Suppressive Test)
While no specific in vivo data for this compound was found, the following is a standard protocol used to evaluate the efficacy of antimalarial compounds in a murine model.
1. Animal Model and Parasite:
-
Swiss albino mice are infected with a rodent malaria parasite, typically Plasmodium berghei.[9]
2. Infection and Treatment:
-
Mice are inoculated with infected red blood cells.
-
Treatment with the test compound (e.g., this compound) and a standard drug (e.g., chloroquine or artesunate) begins a few hours after infection and continues daily for four days. A control group receives only the vehicle.[9]
3. Monitoring:
-
On the fifth day, thin blood smears are made from the tail blood of each mouse.
-
The parasitemia (percentage of infected red blood cells) is determined by microscopic examination.[9]
4. Data Analysis:
-
The average parasitemia in the treated groups is compared to the control group.
-
The percentage of parasite suppression is calculated.
Safety and Toxicity
This compound:
-
In vivo toxicity studies on purified this compound are limited. However, studies on crude extracts containing quassinoids, including this compound, have been conducted in mice, suggesting a need for further investigation into the safety profile of the purified compound.[4] One study indicates that this compound is harmful if swallowed.[16] Toxicity studies on other quassinoids have shown that certain structural features can contribute to increased toxicity.[17]
Artemisinin:
-
Artemisinin and its derivatives are generally well-tolerated at therapeutic doses.[18]
-
Common side effects are often similar to the symptoms of malaria itself and can include nausea, vomiting, anorexia, and dizziness.[18]
-
Rarely, more severe adverse effects such as allergic reactions have been reported.[18]
-
Artemisinin-based combination therapies (ACTs) are considered safe for use in the second and third trimesters of pregnancy.[18]
Conclusion and Future Directions
Artemisinin remains the gold standard for malaria treatment, with a wealth of data supporting its efficacy and safety. This compound, while demonstrating promising in vitro antiplasmodial activity, requires significant further research to be considered a viable clinical candidate.
Key research gaps for this compound include:
-
In vivo efficacy studies: To determine its effectiveness in a living organism and establish key parameters like parasite clearance time and cure rates.
-
Mechanism of action studies: To precisely identify its molecular targets and understand potential resistance mechanisms.
-
Pharmacokinetic and pharmacodynamic studies: To understand its absorption, distribution, metabolism, and excretion.
-
Comprehensive toxicology studies: To establish a clear safety profile for the purified compound.
-
Clinical trials: To evaluate its safety and efficacy in human subjects.
Addressing these research gaps will be crucial in determining whether this compound or other quassinoids can be developed into effective and safe antimalarial therapies to complement or provide alternatives to the current artemisinin-based regimens.
References
- 1. researchgate.net [researchgate.net]
- 2. Artemisinin Resistance and Stage Dependency of Parasite Clearance in Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plasmodium falciparum: in vitro interaction of quassin and neo-quassin with artesunate, a hemisuccinate derivative of artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical trial in Africa finds single-dose malaria treatment combining four existing drugs as effective as more onerous multi-day, multi-dose regimen | EurekAlert! [eurekalert.org]
- 6. scielo.iec.gov.br [scielo.iec.gov.br]
- 7. Plasmodium falciparum Adhesins Play an Essential Role in Signalling and Activation of Invasion into Human Erythrocytes | PLOS Pathogens [journals.plos.org]
- 8. A comprehensive toxicological safety assessment of an aqueous extract of Polypodium leucotomos (Fernblock(®)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative efficacy and safety of the artemisinin derivatives compared to quinine for treating severe malaria in children and adults: A systematic update of literature and network meta-analysis | smo [severemalaria.org]
- 11. mmv.org [mmv.org]
- 12. phytopharmajournal.com [phytopharmajournal.com]
- 13. In Vitro Effect on Plasmodium falciparum and In Vivo Effect on Plasmodium berghei of Annomaal, an Oily Fraction Obtained from the Seeds of Annona squamosa [mdpi.com]
- 14. ajpp.in [ajpp.in]
- 15. researchgate.net [researchgate.net]
- 16. This compound | C22H30O6 | CID 72964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. The toxicity of some quassinoids from Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The assessment of antimalarial drug efficacy in-vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Cancer Potential of Neoquassin and Other Quassinoids: A Preclinical Comparison
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents has led researchers to explore a diverse range of natural compounds. Among these, quassinoids, a class of bitter compounds isolated from plants of the Simaroubaceae family, have emerged as promising candidates. While preclinical data on Neoquassin itself is limited, extensive research on other members of the quassinoid family, such as Bruceantinol, Brusatol, and Bruceine D, provides a strong foundation for evaluating their potential as anti-cancer therapeutics. This guide offers a comparative analysis of the preclinical anti-cancer effects of these representative quassinoids against standard-of-care chemotherapies in colorectal and pancreatic cancer models.
In Vitro Anti-Cancer Activity: Quassinoids vs. Standard Chemotherapy
Quassinoids have demonstrated potent cytotoxic effects against a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative quassinoids and standard-of-care chemotherapeutic agents in colorectal and pancreatic cancer cell lines.
Table 1: In Vitro Efficacy in Colorectal Cancer Cell Lines
| Compound | Cell Line | IC50 | Citation(s) |
| Bruceantinol | HCT116 | 0.02 µM | [1] |
| HCA-7 | 0.03 µM | [1] | |
| 5-Fluorouracil | HCT116 | 1.48 µM (5-day exposure) | |
| HT-29 | 11.25 µM (5-day exposure) | ||
| Oxaliplatin | HT29 | 0.33 µg/ml | [2] |
| SW620 | 1.13 µg/ml | [2] |
Table 2: In Vitro Efficacy in Pancreatic Cancer Cell Lines
| Compound | Cell Line | IC50 | Citation(s) |
| Brusatol | PANC-1 | 0.36 µM | [3] |
| SW1990 | 0.10 µM | [3] | |
| Bruceine D | PANC-1 | Not specified, but showed potent activity | [4][5] |
| SW1990 | Not specified, but showed potent activity | [5] | |
| Gemcitabine | PANC-1 | 48.55 nM | [6] |
| MIA PaCa-2 | 494 nM - 23.9 µM | [4] | |
| nab-Paclitaxel | AsPC-1 | 243 nM | [4] |
| Panc-1 | 7.3 pM | [7] |
In Vivo Anti-Cancer Activity: Quassinoids vs. Standard Chemotherapy
The anti-tumor efficacy of quassinoids has been further validated in preclinical animal models, demonstrating their potential to inhibit tumor growth and improve survival.
Table 3: In Vivo Efficacy in Colorectal Cancer Xenograft Models
| Compound | Model | Dosage | Tumor Growth Inhibition | Citation(s) |
| Bruceantinol | HCT116 Xenograft | 4 mg/kg | Significant inhibition (p < 0.001) | [8][9] |
| 5-Fluorouracil | Colorectal Cancer Xenograft | 10 mg/kg | Tumor regression followed by regrowth | [10] |
| Oxaliplatin | Patient-Derived Xenograft | Not specified | Response rate of 40-45% in metastatic setting | [11] |
Table 4: In Vivo Efficacy in Pancreatic Cancer Xenograft Models
| Compound | Model | Dosage | Tumor Growth Inhibition | Citation(s) |
| Brusatol | PANC-1 Xenograft | Not specified | Significantly reduced tumor growth in combination with gemcitabine | [12][13] |
| Bruceine D | Capan-2 Orthotopic Xenograft | 0.3 mg/kg | Attenuated tumor weight by 44% and size by 49% | |
| Gemcitabine | MIA PaCa-2 Xenograft | 120 mg/kg | Tumor doubling time increased to 32 days from 38 days (untreated) | |
| nab-Paclitaxel | Patient-Derived Xenograft | Not specified | 86.63% tumor growth inhibition |
Mechanisms of Action: Targeting Key Cancer Pathways
Quassinoids exert their anti-cancer effects through the modulation of multiple signaling pathways critical for cancer cell survival, proliferation, and resistance to therapy.
STAT3 Signaling Pathway Inhibition by Bruceantinol
Bruceantinol has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively active in many cancers, including colorectal cancer, and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[8]
Nrf2 Signaling Pathway Inhibition by Brusatol
Brusatol has been shown to inhibit the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][12] Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification genes, and its overactivation in cancer cells contributes to chemoresistance. By inhibiting Nrf2, Brusatol can sensitize cancer cells to standard chemotherapies like gemcitabine.
MAPK Signaling Pathway Activation by Bruceine D
Bruceine D has been found to induce apoptosis in pancreatic cancer cells through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4] The MAPK pathway is a key regulator of cellular processes including proliferation, differentiation, and apoptosis.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the anti-cancer effects of quassinoids and comparator drugs.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound or vehicle control for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
-
Cell Treatment: Treat cells with the test compound or vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is quantified.
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups and administered the test compound, a standard-of-care drug, or a vehicle control.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be further analyzed by histology, immunohistochemistry, or western blotting to assess cell proliferation, apoptosis, and signaling pathway modulation.
Comparative Analysis and Future Directions
The preclinical data presented in this guide highlight the potent anti-cancer activity of quassinoids, often exhibiting efficacy at lower concentrations than standard chemotherapeutic agents. Their multi-targeted mechanisms of action, including the inhibition of key oncogenic signaling pathways like STAT3 and Nrf2, and the induction of apoptosis via pathways like p38 MAPK, offer a potential advantage over conventional therapies that often target a single pathway and are susceptible to resistance.
While this compound itself requires further investigation, the promising results from other quassinoids warrant its evaluation in similar preclinical models. Future studies should focus on:
-
Comprehensive in vitro and in vivo studies of this compound: To determine its IC50 values in a broad panel of cancer cell lines and to evaluate its anti-tumor efficacy in relevant animal models.
-
Mechanism of action studies for this compound: To elucidate the specific signaling pathways modulated by this compound.
-
Combination studies: To investigate the potential synergistic effects of this compound with standard-of-care chemotherapies and targeted agents.
-
Pharmacokinetic and toxicity studies: To assess the drug-like properties and safety profile of this compound.
References
- 1. MAPK Pathway in Cancer: What's New In Treatment? - Cancer Commons [cancercommons.org]
- 2. Bruceine D induces apoptosis in pancreatic adenocarcinoma cell line PANC-1 through the activation of p38-mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting colon cancer with the novel STAT3 inhibitor bruceantinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Brusatol Enhances the Chemotherapy Efficacy of Gemcitabine in Pancreatic Cancer via the Nrf2 Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Targeting STAT3 Signaling Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Neoquassin Analogs: A Comparative Analysis Against the Parent Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of various analogs of the quassinoid, Neoquassin, against its parent compound. The data presented herein focuses on the anti-malarial and anti-cancer activities of these compounds, supported by experimental data and detailed protocols to facilitate reproducibility and further investigation.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of this compound, its parent compound Quassin, and other related quassinoids against Plasmodium falciparum and various cancer cell lines. Efficacy is presented as the half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Anti-malarial Activity of Quassinoids against Plasmodium falciparum
| Compound | P. falciparum Strain | IC50 (µM) | IC50 (µg/mL) | Reference |
| This compound | MRC-pf-20 (Chloroquine-sensitive) | 0.1 | 0.04 | [1] |
| This compound | MRC-pf-303 (Chloroquine-resistant) | 0.1 | 0.04 | [1] |
| Quassin | MRC-pf-20 (Chloroquine-sensitive) | 0.15 | 0.06 | [1] |
| Quassin | MRC-pf-303 (Chloroquine-resistant) | 0.15 | 0.06 | [1] |
| Artesunate (Control) | MRC-pf-20 (Chloroquine-sensitive) | 0.05 | 0.02 | [1] |
| Artesunate (Control) | MRC-pf-303 (Chloroquine-resistant) | 0.05 | 0.02 | [1] |
Table 2: Anti-cancer Activity of Quassinoid Analogs
| Compound | Cancer Cell Line | IC50 | Reference |
| Bruceantinol (BOL) | Colorectal Cancer (HCT116) | 2.4 pM (DNA-binding) | [2][3] |
| Stattic (Control) | STAT3-DNA binding | 1.27 ± 0.38 µM | |
| S3I-1757 (Control) | STAT3-DNA binding | 0.31 ± 0.18 µM |
Experimental Protocols
In Vitro Anti-plasmodial Activity Assay (SYBR Green I-based)
This protocol is adapted from standard SYBR Green I-based fluorescence assays for assessing the viability of malaria parasites.[4][5][6]
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against Plasmodium falciparum.
Materials:
-
Plasmodium falciparum cultures (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2 strains)
-
Human erythrocytes (O+)
-
Complete RPMI 1640 medium supplemented with AlbuMAX I, hypoxanthine, and gentamicin.
-
96-well microtiter plates
-
Test compounds (this compound and its analogs) and control drugs (e.g., Chloroquine)
-
Lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Parasite Culture: Synchronized ring-stage P. falciparum cultures are maintained in human erythrocytes at 2% hematocrit in complete RPMI 1640 medium.
-
Drug Dilution: Prepare serial dilutions of the test compounds and control drugs in complete medium in a 96-well plate.
-
Incubation: Add the synchronized parasite culture (1% parasitemia, 2% hematocrit) to the wells containing the drug dilutions. Include drug-free wells as negative controls. Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining:
-
Prepare the SYBR Green I working solution by diluting the stock 1:10,000 in lysis buffer.
-
After incubation, add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression model.
STAT3 DNA-Binding Inhibition Assay (ELISA-based)
This protocol describes a method to assess the ability of this compound analogs to inhibit the binding of STAT3 to its DNA consensus sequence.
Objective: To determine the IC50 of test compounds for the inhibition of STAT3-DNA binding.
Materials:
-
Recombinant human STAT3 protein
-
96-well plates pre-coated with an oligonucleotide containing the STAT3 consensus binding site
-
Test compounds (this compound analogs) and known STAT3 inhibitors (e.g., Stattic)
-
Primary antibody specific for STAT3
-
HRP-conjugated secondary antibody
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Compound Incubation: Add serial dilutions of the test compounds to the wells of the STAT3-coated plate. Include a vehicle control.
-
STAT3 Binding: Add recombinant STAT3 protein to each well and incubate for 1-2 hours at room temperature to allow for binding to the DNA.
-
Washing: Wash the wells three times with wash buffer to remove unbound STAT3 and test compounds.
-
Primary Antibody Incubation: Add the primary anti-STAT3 antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of STAT3-DNA binding for each compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Signaling Pathway
Caption: STAT3 signaling pathway and the inhibitory action of this compound analogs.
Experimental Workflow
Caption: Workflow for the in vitro anti-malarial activity assay.
References
- 1. Plasmodium falciparum: in vitro interaction of quassin and neo-quassin with artesunate, a hemisuccinate derivative of artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting colon cancer with the novel STAT3 inhibitor bruceantinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iddo.org [iddo.org]
- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 6. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different Neoquassin extraction methods
For researchers, scientists, and drug development professionals, the efficient extraction of Neoquassin from its natural sources, primarily plants of the Simaroubaceae family such as Picrasma excelsa (Jamaican Quassia) and Quassia amara, is a critical first step. This guide provides an objective comparison of various extraction methodologies, supported by available experimental data, to aid in the selection of the most suitable technique for laboratory and industrial applications.
This document outlines and contrasts conventional and modern methods for this compound extraction, presenting quantitative yield data, detailed experimental protocols, and visual representations of workflows and associated biological pathways.
Comparative Analysis of Extraction Yields
The efficiency of different extraction methods for obtaining this compound and related quassinoids varies significantly. The following table summarizes the reported yields from various techniques. It is important to note that direct comparative studies for all modern techniques on the same source material are limited in the available literature.
| Extraction Method | Solvent(s) | Yield (% w/w of starting material) | Purity/Form of Product | Source |
| Cold Ethanol Percolation | Ethanol | 0.102% | Crystalline mixture of quassin/neoquassin | [1][2] |
| Hot Ethanol Percolation (Reflux) | Ethanol | 0.021% | Crystalline mixture of quassin/neoquassin | [1][2] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol:Water (1:1 v/v) | 0.34% | Residue containing mainly quassin/neoquassin | [2] |
| Ultrasonic Microwave-Assisted Extraction (UMAE) | Methanol:Water (90% v/v) | ~0.021% (for Nigakinone) | Purified Nigakinone (related alkaloid) | [3] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with co-solvents (e.g., ethanol, water) | Yield is highly dependent on co-solvent and parameters. Polar co-solvents are necessary for polar compounds. | Varies with parameters | [4][5] |
Experimental Protocols
Cold Ethanol Percolation
This method has been identified as a more efficient conventional technique compared to its heated counterpart.
Protocol:
-
Dried and chipped wood of Picrasma excelsa is packed into a percolation column.
-
Cold ethanol is passed through the column over a period of several days (e.g., 4 days with 4 x 4 L of ethanol for 1000 g of wood chips).
-
The collected ethanol extract is then evaporated under vacuum to yield a residue.
-
For further purification, this residue can be suspended in warm water, washed with a non-polar solvent like hexane to remove non-polar impurities, and then the aqueous fraction is saturated with NaCl and extracted with a moderately polar solvent such as ethyl acetate.
-
The ethyl acetate fraction, rich in quassinoids, is evaporated to yield a residue from which a crystalline mixture of quassin and this compound can be obtained.[1]
Hot Ethanol Percolation (Reflux)
While less efficient in terms of yield for quassinoids, this method is a common extraction technique.
Protocol:
-
Dried and chipped wood of Picrasma excelsa (e.g., 351 g) is placed in a flask.
-
Ethanol (e.g., 4 x 1.5 L) is added, and the mixture is heated to reflux (78°C) for several hours (e.g., 5 hours).[1]
-
The ethanol extract is collected and evaporated in vacuo to produce a residue.
-
Further purification steps, similar to those for cold percolation, involving liquid-liquid extraction and column chromatography can be applied to isolate the quassinoid mixture.[1]
Ultrasound-Assisted Extraction (UAE)
UAE is a modern technique that utilizes acoustic cavitation to enhance extraction efficiency, often resulting in higher yields and shorter extraction times.
Protocol:
-
Wood chips of Picrasma excelsa are placed in an ultrasonic bath.
-
A solvent mixture, such as a 1:1 (v/v) mixture of ethanol and water, is added at room temperature.
-
The mixture is sonicated for a defined period (e.g., 24 hours for quantitative extraction).[2]
-
The extract is then filtered, and the solvent is evaporated.
-
Subsequent purification can be performed using liquid-liquid extraction and column chromatography to isolate this compound. A patent suggests that sonication for 50 hours can result in at least 98% extraction of quassin and this compound.
Visualizing the Process and Mechanism
Experimental Workflow for this compound Extraction and Purification
The following diagram illustrates a general workflow for the extraction and purification of this compound from its plant source, incorporating the common steps from the protocols described above.
Signaling Pathways Modulated by Quassinoids
This compound and related quassinoids exert their biological effects, including anti-proliferative and anti-cancer activities, through various mechanisms. The primary mechanism is the inhibition of protein synthesis.[6] Additionally, studies on other quassinoids suggest the modulation of key signaling pathways such as MAPK and NF-κB.[7][8]
Conclusion
The primary mechanism of this compound's biological activity is the inhibition of protein synthesis, with potential modulation of other critical cellular signaling pathways. Further research into these pathways will be crucial for the development of this compound and related quassinoids as therapeutic agents.
References
- 1. US8217187B2 - Process to extract quassinoids - Google Patents [patents.google.com]
- 2. US7404972B2 - Process to extract quassinoids - Google Patents [patents.google.com]
- 3. Ultrasonic microwave-assisted extraction coupled with high-speed counter-current chromatography for the preparation of nigakinones from Picrasma quassioides (D.Don) Benn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Supercritical Fluid Extraction—A Sustainable and Selective Alternative for Tannin Recovery from Biomass Resources [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Target Engagement of Neoquassin in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern biophysical methods to validate the cellular target engagement of Neoquassin, a natural quassinoid known to inhibit protein synthesis.[1] Objectively comparing leading techniques, this document offers detailed experimental protocols, data presentation tables, and workflow visualizations to aid researchers in selecting the most appropriate method for their experimental goals.
Introduction to this compound and Target Engagement
This compound is a bioactive natural product isolated from plants of the Simaroubaceae family.[1] Its primary mechanism of action is the disruption of ribosomal function, leading to the inhibition of protein synthesis.[1] This activity makes it a compound of interest for anticancer and antiparasitic research.[1] Validating that a compound like this compound reaches and binds to its intended cellular target is a critical step in drug discovery. It confirms the mechanism of action, helps interpret biological data, and provides confidence for further development.
For natural products, label-free target engagement methods are often preferred as they do not require chemical modification of the compound, which can alter its activity. This guide focuses on two such powerful techniques: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.
Comparison of Cellular Target Engagement Methods
The choice of a target engagement assay depends on several factors, including the specific research question, available instrumentation, and throughput requirements. Below is a comparative summary of CETSA and DARTS for validating this compound's target engagement.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand binding alters the thermal stability of the target protein, leading to a shift in its melting temperature (Tm).[2][3] | Ligand binding protects the target protein from protease digestion.[4][5] |
| Primary Readout | Change in the amount of soluble protein at different temperatures, allowing for the determination of a thermal shift (ΔTm). | Difference in protein band intensity on a gel or in mass spectrometry signal after protease treatment. |
| Experimental Format | Can be performed on intact cells or cell lysates.[6] | Typically performed on cell lysates.[5] |
| Detection Methods | Western Blotting, Mass Spectrometry (MS), Immunoassays (e.g., AlphaLISA).[6][7] | SDS-PAGE with protein staining, Western Blotting, Mass Spectrometry (MS).[5][8] |
| Key Advantages | - Applicable to a wide range of proteins in their native cellular context.[3] - Can be performed in intact cells, accounting for cell permeability and metabolism.[6] - Proteome-wide analysis is possible with MS-CETSA (TPP).[7] | - Does not require heating instrumentation. - Can identify targets without prior knowledge (unbiased approach).[4][9] - Relatively straightforward protocol.[8] |
| Key Limitations | - Requires careful optimization of heating conditions. - Not all protein-ligand interactions result in a detectable thermal shift.[6] | - The degree of protection can be subtle and difficult to detect. - Requires careful optimization of protease digestion conditions.[8] |
| Best Suited For | - Validating known or hypothesized targets. - Assessing target engagement in intact cells. - High-throughput screening with adapted formats.[10] | - Unbiased identification of novel targets. - Validating binding to a putative target in cell lysates. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for this compound
This protocol describes a Western Blot-based CETSA to validate the engagement of this compound with a putative ribosomal target protein (e.g., a specific ribosomal protein or the eukaryotic initiation factor 4A, eIF4A).
Materials:
-
Cell line of interest (e.g., a cancer cell line sensitive to this compound)
-
Cell culture medium and supplements
-
This compound (and vehicle control, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and apparatus
-
Western blotting apparatus and membranes
-
Primary antibody against the target protein (e.g., anti-eIF4A) and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermal cycler or heating block
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 10 µM) or vehicle for a specified time (e.g., 2 hours) in serum-free media.
-
-
Thermal Challenge:
-
Harvest cells, wash with PBS, and resuspend in PBS to a concentration of 10-20 x 10^6 cells/mL.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 65°C in 2.5°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include a no-heat control (25°C).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.
-
-
Protein Detection:
-
Normalize the protein concentration of all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for the target protein.
-
Probe for a loading control protein to ensure equal loading.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
Plot the relative amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve for this compound-treated samples compared to the vehicle control indicates target engagement.
-
Drug Affinity Responsive Target Stability (DARTS) Protocol for this compound
This protocol outlines an unbiased DARTS experiment coupled with mass spectrometry to identify the cellular targets of this compound.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound (and vehicle control, e.g., DMSO)
-
Lysis buffer (e.g., M-PER buffer with protease inhibitors added after lysis)
-
BCA protein assay kit
-
Protease (e.g., thermolysin or pronase)
-
SDS-PAGE gels and protein stain (e.g., Coomassie blue)
-
Mass spectrometry facility for protein identification
Procedure:
-
Cell Lysis and Protein Quantification:
-
Grow and harvest cells as described for CETSA.
-
Lyse the cells in an appropriate lysis buffer on ice.
-
Clarify the lysate by centrifugation at 18,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Compound Incubation:
-
Aliquot the cell lysate into two tubes.
-
Add this compound to one tube (e.g., final concentration of 10 µM) and vehicle to the other.
-
Incubate on a rotator at 4°C for 1 hour.
-
-
Protease Digestion:
-
Add a protease (e.g., thermolysin) to both tubes at an optimized concentration (to achieve partial digestion).
-
Incubate at room temperature for a predetermined time (e.g., 15-30 minutes).
-
Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and heating.
-
-
Protein Separation and Identification:
-
Run the digested lysates on an SDS-PAGE gel.
-
Stain the gel with Coomassie blue.
-
Identify protein bands that are present or more intense in the this compound-treated lane compared to the vehicle-treated lane. These are the "protected" proteins.
-
Excise these bands from the gel.
-
Submit the excised bands for protein identification by mass spectrometry.
-
Quantitative Data Presentation
The following tables present representative data for CETSA and DARTS experiments with a hypothetical protein synthesis inhibitor, "Compound X," to illustrate the expected outcomes when studying this compound.
Table 1: Representative CETSA Data for Compound X Engagement with eIF4A
| Temperature (°C) | Vehicle (% Soluble eIF4A) | Compound X (10 µM) (% Soluble eIF4A) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 75 | 92 |
| 55 | 50 (Tm) | 80 |
| 60 | 20 | 55 (Tm) |
| 65 | 5 | 25 |
| ΔTm | +5°C |
This representative data shows a +5°C thermal shift in the melting temperature (Tm) of eIF4A in the presence of Compound X, indicating direct target engagement.
Table 2: Representative DARTS Mass Spectrometry Data for Compound X
| Protein Identified | Vehicle (Spectral Counts) | Compound X (10 µM) (Spectral Counts) | Fold Change (Compound X / Vehicle) |
| Ribosomal Protein S3 | 15 | 75 | 5.0 |
| Ribosomal Protein L4 | 12 | 60 | 5.0 |
| eIF4A1 | 8 | 48 | 6.0 |
| GAPDH | 150 | 155 | 1.0 |
| Actin | 210 | 205 | 0.98 |
This representative data illustrates that specific ribosomal proteins and the translation initiation factor eIF4A are protected from protease digestion by Compound X, as indicated by the higher spectral counts in the mass spectrometry analysis. Non-target proteins like GAPDH and actin show no significant change.
Visualization of Pathways and Workflows
Signaling Pathway
Inhibition of ribosomal function by compounds like this compound can trigger the Ribotoxic Stress Response (RSR). This signaling cascade is initiated by ribosome stalling or damage and leads to the activation of MAP kinases, which can ultimately result in inflammation or apoptosis.
Caption: The Ribotoxic Stress Response pathway activated by this compound-induced ribosomal stress.
Experimental Workflows
The following diagrams illustrate the general workflows for the CETSA and DARTS experiments.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Conclusion
Validating the target engagement of natural products like this compound is essential for advancing their development as potential therapeutics. Both CETSA and DARTS offer robust, label-free methods to confirm target binding in a cellular context. CETSA is particularly powerful for validating hypothesized targets in intact cells, while DARTS provides an excellent approach for the unbiased discovery of novel targets from cell lysates. By understanding the principles, advantages, and limitations of each method, researchers can design and execute experiments that will provide clear and actionable insights into the mechanism of action of this compound and other bioactive compounds.
References
- 1. This compound | 76-77-7 | AAA07677 | Biosynth [biosynth.com]
- 2. CETSA [cetsa.org]
- 3. pelagobio.com [pelagobio.com]
- 4. pnas.org [pnas.org]
- 5. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pelagobio.com [pelagobio.com]
- 8. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 9. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Drug Resistance: A Comparative Analysis of Neoquassin Efficacy
In the ongoing battle against cancer, the emergence of multidrug resistance (MDR) remains a critical obstacle to successful chemotherapy. Researchers are therefore in a constant search for novel compounds that can circumvent or overcome these resistance mechanisms. Neoquassin, a member of the quassinoid family of natural products, has shown promise in this area. This guide provides a comparative analysis of the performance of this compound and its analogs in drug-resistant cell lines, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding of its potential.
Overcoming Resistance: this compound's Efficacy in Drug-Resistant Cancer Cells
Studies have demonstrated that certain quassinoids can maintain their cytotoxic activity against cancer cells that have developed resistance to conventional chemotherapeutic agents. As a representative case study for the this compound class, we will examine the activity of Simalikalactone D (SKD), a closely related quassinoid, in well-established drug-resistant cell lines.
Comparative Cytotoxicity in Cisplatin-Resistant Ovarian Cancer
The A2780 human ovarian cancer cell line and its cisplatin-resistant counterpart, A2780CP20, serve as a key model for studying resistance to platinum-based drugs. The A2780CP20 cell line is approximately 13-fold more resistant to cisplatin than the parental A2780 cell line[1]. Research has shown that Simalikalactone D exhibits potent cytotoxicity against the cisplatin-resistant A2780CP20 cell line, with a reported half-maximal inhibitory concentration (IC50) of 55 nM[2].
While a direct head-to-head comparison of SKD's IC50 in both the sensitive A2780 and resistant A2780CP20 lines from a single study is not available in the reviewed literature, the potent activity of SKD in the resistant line suggests it may not be significantly affected by the same resistance mechanisms that confer high-level resistance to cisplatin. For context, the IC50 of cisplatin in the sensitive A2780 cell line is approximately 1.40 µM, while in the resistant A2780cisR line, it increases to 7.39 µM, resulting in a resistance factor of 5.3[3]. Another study reported the IC50 of cisplatin in A2780 and A2780cp cells to be 6.84 µg/ml and 44.07 µg/ml, respectively, showing a 6.5-fold resistance[4].
The table below summarizes the available cytotoxicity data.
| Cell Line | Drug | IC50 | Resistance Factor (RF) |
| A2780 (Ovarian Cancer) | Cisplatin | 1.40 µM[3] | - |
| A2780cisR (Cisplatin-Resistant) | Cisplatin | 7.39 µM[3] | 5.3 |
| A2780CP20 (Cisplatin-Resistant) | Simalikalactone D | 55 nM [2] | N/A * |
A direct resistance factor for Simalikalactone D cannot be calculated without the IC50 value in the parental A2780 cell line from the same study. However, the nanomolar potency in the resistant line is a strong indicator of its potential to overcome cisplatin resistance.
Activity in Triple-Negative Breast Cancer Cell Lines
Simalikalactone D has also been evaluated against triple-negative breast cancer (TNBC) cell lines, which are known for their aggressive nature and limited treatment options. In the MDA-MB-231 TNBC cell line, SKD displayed an IC50 of 65 nM[2]. Another study reported an IC50 of 422 nM for SKD in MDA-MB-231 cells[5]. This variability may be due to different experimental conditions. Notably, in the same study, the MDA-MB-468 TNBC cell line was more sensitive to SKD, with an IC50 of 67 nM[5].
| Cell Line | Drug | IC50 |
| MDA-MB-231 (TNBC) | Simalikalactone D | 65 nM [2], 422 nM [5] |
| MDA-MB-468 (TNBC) | Simalikalactone D | 67 nM [5] |
| SKBR3 (Breast Cancer) | Simalikalactone D | 60.0 nM [6] |
Deciphering the Mechanism: How Neoquassins May Evade Resistance
The ability of quassinoids like Simalikalactone D to retain efficacy in drug-resistant cells points towards a mechanism of action that is distinct from that of many conventional chemotherapeutics.
Potential Independence from P-glycoprotein Efflux
A common mechanism of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cancer cell. While direct studies on this compound and P-gp are limited, the potent activity of related quassinoids in resistant cell lines suggests they may not be major substrates for these efflux pumps.
Alternative Signaling Pathways
Research into the mechanism of action of Simalikalactone D in TNBC cells has revealed its impact on several key signaling pathways. In the more sensitive MDA-MB-468 cells, SKD was found to induce apoptosis, a form of programmed cell death, as evidenced by the activation of caspase-3[5]. In contrast, in the less sensitive MDA-MB-231 cells, SKD at sub-lethal concentrations was shown to impair cell migration[5].
Furthermore, investigations have shown that SKD can modulate the phosphorylation of proteins involved in the JAK/STAT signaling pathway and reduce the levels of Integrin β1 (ITGB1), a protein involved in cell adhesion and migration, in multiple TNBC cell lines[5]. The disruption of these pathways, which are crucial for cancer cell survival and metastasis, may contribute to the anticancer activity of SKD, even in cells that are resistant to other drugs.
The following diagram illustrates a potential simplified workflow for assessing cross-resistance.
Experimental workflow for cross-resistance studies.
The following diagram illustrates a simplified overview of a potential signaling pathway affected by Simalikalactone D.
References
- 1. Acquired cisplatin resistance in human ovarian cancer cells is associated with enhanced repair of cisplatin-DNA lesions and reduced drug accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simalikalactone D, a Potential Anticancer Compound from Simarouba tulae, an Endemic Plant of Puerto Rico - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 96 Unlocking the Potential of Simalikalactone D as an Anticancer Agent in Ethnically Diverse Breast Cancer Populations - PMC [pmc.ncbi.nlm.nih.gov]
Neoquassin on the Bench: A Comparative Performance Guide to Prominent Quassinoids
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of neoquassin and other prominent quassinoids—bruceantin, simalikalactone D, and ailanthone. This document summarizes key experimental data on their anti-cancer, anti-inflammatory, and anti-viral activities, details the experimental protocols for the cited assays, and visualizes relevant signaling pathways.
This comprehensive analysis aims to facilitate informed decisions in drug discovery and development by presenting a side-by-side evaluation of these potent natural compounds. While extensive data is available for bruceantin, simalikalactone D, and ailanthone, comparative experimental data for this compound in these specific therapeutic areas remains limited in publicly accessible literature. This guide reflects the current state of available research.
Performance Snapshot: Quassinoids in Action
The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and anti-viral activities of the selected quassinoids.
Table 1: Comparative Cytotoxicity (IC50) of Quassinoids Against Various Cancer Cell Lines
| Quassinoid | Cancer Cell Line | Cell Type | IC50 | Citation(s) |
| This compound | - | - | Data not available | - |
| Bruceantin | RPMI 8226 | Multiple Myeloma | 13 nM | [1] |
| U266 | Multiple Myeloma | 49 nM | [1] | |
| H929 | Multiple Myeloma | 115 nM | [1] | |
| KB | Nasopharyngeal Carcinoma | 0.008 µg/mL | [2] | |
| Simalikalactone D | A2780CP20 | Ovarian Cancer | 55 nM | [3] |
| MDA-MB-435 | Breast Cancer | 58 nM | [3] | |
| SKBR3 | Breast Cancer | 60.0 nM | [4] | |
| MDA-MB-231 | Breast Cancer | 65 nM | [3][4] | |
| MDA-MB-468 | Breast Cancer | 67 nM | [1] | |
| Ailanthone | HCT116 | Colorectal Cancer | 18.42 µmol/L | [5] |
| SW620 | Colorectal Cancer | 9.16 µmol/L | [5] | |
| MCF-7 | Breast Cancer | Inhibition at 0.5-8.0 µg/ml | [6] |
Table 2: Comparative Anti-Inflammatory Activity of Quassinoids
| Quassinoid | Assay | Key Findings | Citation(s) |
| This compound | - | Data not available | - |
| Quassin (related) | LPS-stimulated BV2 microglia | Inhibited IL-1β and IL-6 production (80 µM); Suppressed NO production and iNOS expression (20 and 80 µM) | [5] |
| Isobrucein B (related) | Carrageenan-induced hyperalgesia in mice | Dose-dependent inhibition (0.5-5 mg/kg) | [7] |
| Ailanthone | LPS-stimulated RAW 264.7 macrophages | Inhibited NO production by 68.2% (200 µg/mL) | [8] |
Table 3: Comparative Anti-Viral Activity of Quassinoids
| Quassinoid | Virus | Key Findings | Citation(s) |
| This compound | - | Data not available | - |
| Bruceine D (related) | Tobacco Mosaic Virus (TMV) | IC50 (inhibition of infection): 13.98 mg/L; IC50 (inhibition of replication): 7.13 mg/L | [9] |
| Simalikalactone D | Herpes Simplex Virus Type 1 (HSV-1), Vesicular Stomatitis Virus (VSV) | Pronounced activity at 0.2 µg/ml | [10] |
| Ailanthone | Rice Stripe Virus (RSV) | Dose-dependent inhibition of NSvc3 expression | [11] |
| Chuglycoside J & K (related) | Tobacco Mosaic Virus (TMV) | IC50: 56.21 µM and 137.74 µM, respectively | [8] |
Experimental Methodologies
This section provides an overview of the key experimental protocols used to generate the data presented above.
Cytotoxicity Assay: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the quassinoid compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: After incubation, the MTT reagent is added to each well and the plate is incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm. The intensity of the color is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Model: Typically, rats or mice are used for this assay.
-
Compound Administration: The test animals are pre-treated with the quassinoid compound or a control vehicle, usually via oral or intraperitoneal administration, at a specific time before the induction of inflammation.
-
Induction of Edema: A subplantar injection of a 1% carrageenan solution into the hind paw of the animal induces a localized inflammatory response and edema.
-
Paw Volume Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Assessment of Anti-Inflammatory Effect: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.
Anti-Viral Assay: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
-
Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in a multi-well plate.
-
Virus Infection: The cell monolayers are infected with a known concentration of the virus.
-
Compound Treatment: The infected cells are then overlaid with a medium containing various concentrations of the quassinoid compound.
-
Plaque Formation: The plates are incubated for a period that allows for viral replication and the formation of visible plaques (localized areas of cell death).
-
Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting and EC50 Calculation: The number of plaques in the treated wells is compared to the number in the untreated control wells. The effective concentration that reduces the number of plaques by 50% (EC50) is then determined.
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of these quassinoids are often attributed to their ability to interfere with key cellular signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of proliferation.
Bruceantin: Targeting c-MYC and Inducing Apoptosis
Bruceantin has been shown to downregulate the expression of the c-MYC oncogene, a critical regulator of cell growth and proliferation.[6] This downregulation is associated with the induction of apoptosis through the activation of caspase and mitochondrial pathways.
Bruceantin's mechanism of action.
Ailanthone: Interference with the PI3K/AKT Pathway
Ailanthone exerts its anti-proliferative and pro-apoptotic effects by inhibiting the PI3K/AKT signaling pathway.[3][5] This pathway is crucial for cell survival, growth, and proliferation. By inhibiting the phosphorylation of AKT, ailanthone can lead to cell cycle arrest and apoptosis.
Ailanthone's signaling pathway.
Simalikalactone D: Induction of Caspase-Dependent Apoptosis
Simalikalactone D has been demonstrated to induce apoptosis in cancer cells through the activation of caspase-3.[1] This executioner caspase plays a central role in the apoptotic cascade, leading to the cleavage of cellular proteins and ultimately cell death.
Simalikalactone D's apoptotic pathway.
Conclusion
This guide consolidates the available experimental data to provide a comparative overview of this compound, bruceantin, simalikalactone D, and ailanthone. While bruceantin, simalikalactone D, and ailanthone have demonstrated significant potential in pre-clinical studies across various therapeutic areas, there is a notable absence of direct comparative data for this compound. Further research is warranted to fully elucidate the therapeutic potential of this compound and to enable a more direct and comprehensive comparison with other promising quassinoids. The detailed methodologies and pathway analyses presented herein are intended to serve as a valuable resource for researchers in the field of natural product-based drug discovery.
References
- 1. This compound | C22H30O6 | CID 72964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 3. Antiviral activity of simalikalactone D, a quassinoid from Quassia africana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 76-77-7: this compound | CymitQuimica [cymitquimica.com]
- 5. pure.hud.ac.uk [pure.hud.ac.uk]
- 6. This compound | 76-77-7 | AAA07677 | Biosynth [biosynth.com]
- 7. The quassinoid isobrucein B reduces inflammatory hyperalgesia and cytokine production by post-transcriptional modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two Novel Quassinoid Glycosides with Antiviral Activity from the Samara of Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Neoquassin: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Neoquassin, a naturally occurring quassinoid. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be managed as hazardous waste.
Immediate Safety Precautions
Before handling this compound for disposal, ensure that all appropriate personal protective equipment (PPE) is worn, including safety goggles with side-shields, protective gloves, and impervious clothing[1]. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[1]. An accessible safety shower and eyewash station are mandatory in the handling area[1].
In case of accidental exposure:
-
Eyes: Immediately flush with large amounts of water, removing contact lenses if present. Seek prompt medical attention[1].
-
Skin: Thoroughly rinse the affected area with water. Remove contaminated clothing and seek medical advice[1].
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek immediate medical attention[1].
-
Ingestion: If swallowed, call a poison center or doctor immediately. Rinse the mouth with water[1].
This compound Waste Classification and Handling
This compound and any materials contaminated with it are classified as hazardous waste. This includes pure this compound, solutions containing this compound, and any lab supplies such as pipette tips, gloves, or absorbent paper that have come into contact with the compound.
Key Hazard Information:
| Hazard Classification | GHS Code | Description |
| Acute toxicity, Oral | H302 | Harmful if swallowed[1][2]. |
| Acute aquatic toxicity | H400 | Very toxic to aquatic life[1]. |
| Chronic aquatic toxicity | H410 | Very toxic to aquatic life with long lasting effects[1]. |
Step-by-Step Disposal Procedure
The primary directive for this compound disposal is to "Dispose of contents/ container to an approved waste disposal plant"[1]. The following steps provide a detailed workflow for laboratory personnel:
-
Waste Collection:
-
Solid this compound: Dispose of solid this compound in its original container whenever possible[3][4]. Ensure the container is clearly labeled.
-
Contaminated Lab Supplies (Dry Waste): Items such as gloves, absorbent paper, and pipette tips should be double-bagged in clear plastic bags to allow for visual inspection by environmental health and safety (EH&S) personnel[3].
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof container with a screw-on cap[3][5]. The container must be made of a material compatible with the solvent used. Avoid using corks or parafilm as a primary seal[3].
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste"[5].
-
The label must include the full chemical name, "this compound," and the names and approximate percentages of all other components in the waste mixture[5]. Chemical formulas or abbreviations are not acceptable[6].
-
Indicate the associated hazards (e.g., Toxic, Harmful if Swallowed, Environmental Hazard)[5].
-
Note the date when waste was first added to the container[5].
-
-
Waste Storage (Satellite Accumulation Area):
-
Store all this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory[5]. This area should be under the control of the laboratory personnel.
-
Keep waste containers closed except when adding waste[3][6].
-
Segregate this compound waste from incompatible materials. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].
-
Utilize secondary containment, such as a lab tray or dishpan, to capture any potential leaks or spills. The secondary container must be chemically compatible and have a capacity of at least 110% of the primary container's volume[3].
-
-
Request for Waste Pickup:
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste collection.
-
Do not exceed the storage time or quantity limits set by your institution and local regulations. Typically, hazardous waste must be collected within 90 days of the accumulation start date[3]. Some regulations require pickup within three days once a container is full[5].
-
Disposal "Don'ts":
-
DO NOT dispose of this compound down the drain. Its high aquatic toxicity poses a significant environmental risk[1].
-
DO NOT dispose of this compound or contaminated materials in the regular trash[7].
-
DO NOT attempt to neutralize or treat this compound waste unless you have a specifically approved and validated protocol from your EH&S department.
Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
This comprehensive guide is intended to ensure that all personnel handling this compound can do so safely and in compliance with environmental regulations. For any questions or in case of an emergency, please contact your institution's Environmental Health & Safety department.
References
- 1. Neoquassine|MSDS [dcchemicals.com]
- 2. This compound | C22H30O6 | CID 72964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Neoquassin
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Neoquassin, a naturally occurring quassinoid with potential therapeutic applications. Adherence to these procedures is critical to ensure personal safety and the integrity of your research.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive suite of Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure. The following table summarizes the required PPE, its specifications, and the rationale for its use.
| PPE Category | Item | Specification/Standard | Purpose |
| Eye Protection | Safety Goggles | ANSI Z87.1 certified, with side shields | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves | Provides a barrier against skin contact with the compound.[1][2][3][4][5] |
| Body Protection | Impervious Clothing | Long-sleeved lab coat | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Respirator | N95 or higher for powder form | Protects the respiratory tract from inhalation of harmful dust particles.[6] For higher exposure risk, a positive-pressure respirator may be required. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal minimizes the risk of exposure and contamination.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the compound name, hazard symbols, and date of receipt.
-
Store: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.
Handling and Weighing
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, to contain any airborne particles.
-
Don PPE: Before handling, put on all required PPE as outlined in the table above.
-
Weighing: Use a balance within the fume hood. Handle the compound carefully to avoid generating dust.
-
Cleaning: After handling, decontaminate the work surface with an appropriate cleaning agent and dispose of all contaminated materials as hazardous waste.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental harm. This compound is very toxic to aquatic life.[7]
-
Waste Collection: Collect all this compound waste, including unused compound, contaminated PPE, and cleaning materials, in a designated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the name "this compound" and the associated hazards.
-
Storage: Store the hazardous waste container in a designated, secure area, away from general laboratory traffic.
-
Disposal: Arrange for the disposal of the hazardous waste through an approved waste disposal plant.[7] Do not pour this compound or its solutions down the drain.[8][9]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
Accidental Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Call a poison control center or seek immediate medical attention.[10][11][12][13]
Spill Cleanup
-
Evacuate and Isolate: Immediately evacuate the area and prevent others from entering.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Don PPE: Put on appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.
-
Contain and Absorb: For a powder spill, carefully cover the spill with a damp paper towel to avoid raising dust. For a solution, use an inert absorbent material to contain the spill.[14][15][16]
-
Clean: Gently sweep or wipe up the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Visual Workflow Guides
To further clarify these critical procedures, the following diagrams illustrate the operational and emergency workflows for handling this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: A clear, step-by-step guide for responding to a this compound spill.
References
- 1. us.pipglobal.com [us.pipglobal.com]
- 2. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 3. gemplers.com [gemplers.com]
- 4. Top-Quality Chemical Resistant Gloves for Safety | REDA Safe [redasafe.com]
- 5. unisafegloves.com [unisafegloves.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
